2-Amino-5-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVNTNJULWFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577766 | |
| Record name | 2-Amino-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146829-56-3 | |
| Record name | 2-Amino-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-fluorobenzaldehyde: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Amino-5-fluorobenzaldehyde (CAS No. 146829-56-3), a key building block in synthetic organic chemistry, with a particular focus on its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Properties and Data
This compound is a substituted aromatic aldehyde that serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its chemical structure, featuring an amino group and a fluorine atom on the benzaldehyde scaffold, imparts unique reactivity and makes it a valuable intermediate in medicinal chemistry.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 146829-56-3 | [1][2][3] |
| Molecular Formula | C₇H₆FNO | [2][3] |
| Molecular Weight | 139.13 g/mol | [2][3] |
| Appearance | Yellow to brown or red solid | [2] |
| Boiling Point | 260 °C (predicted) | [1][3] |
| Density | 1.293 g/cm³ (predicted) | [1][3] |
| Flash Point | 111 °C | [1][3] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reduction of the corresponding nitro compound, 2-nitro-5-fluorobenzaldehyde.
Synthesis of this compound from 2-Nitro-5-fluorobenzaldehyde
This protocol details the reduction of 2-nitro-5-fluorobenzaldehyde to this compound using a standard reducing agent like sodium dithionite.
Materials:
-
2-Nitro-5-fluorobenzaldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare an aqueous solution containing sodium dithionite (Na₂S₂O₄) and sodium carbonate (Na₂CO₃).
-
Dissolve 2-nitro-5-fluorobenzaldehyde in methanol.
-
Add the methanolic solution of 2-nitro-5-fluorobenzaldehyde dropwise to the aqueous solution of the reducing agents at a controlled temperature (e.g., 45 °C).
-
After the addition is complete, heat the reaction mixture (e.g., to 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Combine the organic phases, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a yellow solid.
Applications in Drug Development
This compound is a critical starting material for the synthesis of various heterocyclic scaffolds that form the core of many therapeutic agents. Its primary application lies in the synthesis of quinazolines and quinazolinones, which are known to exhibit a broad spectrum of biological activities, including kinase inhibition.
Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a key building block for the synthesis of potent and selective kinase inhibitors.
Notably, this compound is utilized in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. Aberrant GSK-3β activity has been linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers.
Furthermore, this compound is a precursor for the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that are attractive targets for cancer therapy, as fusions involving the NTRK genes that encode for Trks are oncogenic drivers in a variety of tumors.[4][5][6]
Synthesis of a Quinazoline-Based Kinase Inhibitor
The following workflow illustrates the synthesis of a generic quinazoline-based kinase inhibitor from this compound, showcasing its utility in constructing complex, biologically active molecules.
Role in Targeting the GSK-3β Signaling Pathway
The kinase inhibitors synthesized from this compound can modulate the GSK-3β signaling pathway. This pathway is a central hub in cellular communication, and its inhibition can have therapeutic effects in various diseases.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and role in drug development, serving as a resource for researchers in the field.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-5-fluorobenzaldehyde molecular weight and formula
An In-depth Technical Guide to 2-Amino-5-fluorobenzaldehyde
Introduction
This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde, a primary amine, and a fluorine atom on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and a representative analytical workflow, tailored for researchers and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 146829-56-3[1][2] |
| Molecular Formula | C₇H₆FNO[1][2][3] |
| Molecular Weight | 139.13 g/mol [1][3][4] |
| Appearance | Yellow to brown or red solid[1] |
| Boiling Point | ~260 °C[1][2][3] |
| Density | ~1.293 g/cm³[1][2][3] |
| Flash Point | 111 °C[2][3] |
| Refractive Index | 1.609[1][3] |
| Storage Conditions | Store in freezer (below -20°C), under an inert atmosphere, and in a dark space.[1][4] |
Experimental Protocols
Synthesis of this compound via Oxidation
A common method for the synthesis of this compound involves the oxidation of the corresponding benzyl alcohol. The following is a generalized protocol based on the oxidation of benzyl alcohol derivatives.[3]
Materials:
-
(2-Amino-5-fluorophenyl)methanol (1 equivalent)
-
Manganese (IV) oxide (MnO₂) (2.1 equivalents)
-
Dichloromethane (CH₂Cl₂) (0.4 M solution)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate (for elution)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve (2-Amino-5-fluorophenyl)methanol (1 eq.) in dichloromethane to a concentration of 0.4 M in a round-bottom flask.
-
Under an inert atmosphere of argon, add activated manganese (IV) oxide (2.1 eq.) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 48 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese oxide.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of n-hexane and ethyl acetate as the eluent, to obtain pure this compound.
Caption: Oxidation of (2-Amino-5-fluorophenyl)methanol.
Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of synthesized compounds. The following outlines a general workflow for developing an HPLC method for this compound.
Objective: To separate and quantify this compound from potential impurities and starting materials.
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile). The ratio is optimized to achieve adequate separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) for the analyte.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Method Development: Inject a sample and optimize the mobile phase composition (isocratic or gradient elution) to achieve good peak shape and resolution between the main product peak and any impurity peaks.
-
Analysis: Once the method is optimized, inject the calibration standards followed by the sample to be analyzed.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using the calibration curve for absolute quantification.
Caption: General workflow for chromatographic analysis.
References
Spectroscopic Profile of 2-Amino-5-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-fluorobenzaldehyde (C₇H₆FNO), a valuable building block in organic synthesis and pharmaceutical development. A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-α | ~9.8 | Singlet | - | Aldehyde (-CHO) |
| H-6 | ~7.3 | Doublet of doublets | ~8.8, ~3.0 | Aromatic CH |
| H-3 | ~7.1 | Doublet of doublets | ~8.8, ~4.5 | Aromatic CH |
| H-4 | ~6.8 | Triplet of doublets | ~8.8, ~3.0 | Aromatic CH |
| NH₂ | ~4.5 | Broad Singlet | - | Amino (-NH₂) |
| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) |
| C-α | ~191 |
| C-5 | ~158 (d, J ≈ 240 Hz) |
| C-2 | ~148 |
| C-6 | ~120 (d, J ≈ 23 Hz) |
| C-1 | ~118 |
| C-4 | ~117 (d, J ≈ 22 Hz) |
| C-3 | ~115 (d, J ≈ 8 Hz) |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2850-2750 | Medium | Aldehyde C-H stretch |
| 1700-1680 | Strong | C=O stretch (aldehyde) |
| 1620-1580 | Strong | C=C stretch (aromatic) and N-H bend |
| 1250-1200 | Strong | C-F stretch |
| 1350-1250 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]
Table 4: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.05061 |
| [M+Na]⁺ | 162.03255 |
| [M-H]⁻ | 138.03605 |
| [M]⁺ | 139.04278 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of about 1-10 µg/mL.
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Procedure:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The sample is ionized to produce charged molecules (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for spectral interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical framework for the interpretation of spectroscopic data.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-5-fluorobenzaldehyde, a crucial building block in pharmaceutical and chemical synthesis. Understanding these properties is paramount for optimizing reaction conditions, developing robust purification methods, formulating stable products, and ensuring reliable experimental outcomes. While specific quantitative data for this compound is not extensively published, this document outlines the necessary experimental protocols for its determination and provides guidance on its handling and storage based on available safety and chemical information.
Core Properties and Handling Recommendations
This compound is a yellow to brown solid with a molecular weight of 139.13 g/mol .[1][2] Safety data sheets and supplier information indicate that the compound may be air-sensitive and should be handled with care.[3][4]
Recommended Storage Conditions: For optimal stability, this compound should be stored in a freezer at temperatures below -20°C, under an inert atmosphere, and protected from light.[1][2] These precautions suggest potential sensitivity to oxidation, thermal degradation, and photodegradation.
Solubility Profile
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to a be determined | Gravimetric/UV-Vis |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol describes a standard gravimetric method for determining the solubility of a solid compound in a given solvent.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Pre-weighed evaporation dish
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed (W1) clean, dry evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation dish containing the filtered solution (W2).
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dry solute (W3). Repeat the drying and weighing cycles until a constant weight is achieved.
-
Calculation:
-
Weight of the dissolved solute = W3 - W1
-
Volume of the solvent collected can be determined from the weight of the solvent (W2 - W3) and its density at the experimental temperature.
-
Solubility (g/L) = (Weight of dissolved solute / Volume of solvent collected in L)
Stability Profile
The stability of this compound is a critical parameter, especially in the context of drug development where intermediates and active pharmaceutical ingredients (APIs) must meet stringent purity and degradation standards.[5][6] Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][7]
Table 2: Stability Testing Protocol and Data for this compound
| Condition | Time Points | Parameter | Specification | Results |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance | Yellow to brown solid | Data to be determined |
| 25°C ± 2°C / 60% RH ± 5% RH | Assay (%) | ≥ 98.0% | Data to be determined | |
| Degradation Products (%) | Report any impurity > 0.1% | Data to be determined | ||
| Intermediate | 0, 6, 9, 12 months | Appearance | Yellow to brown solid | Data to be determined |
| 30°C ± 2°C / 65% RH ± 5% RH | Assay (%) | ≥ 98.0% | Data to be determined | |
| Degradation Products (%) | Report any impurity > 0.1% | Data to be determined | ||
| Accelerated | 0, 3, 6 months | Appearance | Yellow to brown solid | Data to be determined |
| 40°C ± 2°C / 75% RH ± 5% RH | Assay (%) | ≥ 98.0% | Data to be determined | |
| Degradation Products (%) | Report any impurity > 0.1% | Data to be determined | ||
| Photostability | Exposed vs. Control | Appearance | No significant change | Data to be determined |
| (ICH Q1B) | Assay (%) | No significant change | Data to be determined | |
| Degradation Products (%) | No significant formation | Data to be determined |
Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions.
Objective: To evaluate the stability of this compound under conditions of temperature, humidity, and light to establish its re-test period or shelf life and recommended storage conditions.
Materials:
-
This compound (at least three representative batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate sample containers that mimic the proposed storage and distribution packaging
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC, LC-MS)
Procedure:
-
Sample Preparation and Storage:
-
Package samples of this compound in the chosen container-closure system.
-
Place the packaged samples in stability chambers set to the conditions outlined in Table 2 (Long-Term, Intermediate, and Accelerated).
-
For photostability testing, expose the samples to a light source according to ICH Q1B guidelines, alongside a control sample protected from light.
-
-
Time Point Testing:
-
At each specified time point, withdraw samples from the stability chambers.
-
Analyze the samples for key parameters, including:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the amount of this compound remaining, typically by a validated chromatographic method (e.g., HPLC).
-
Degradation Products: Identification and quantification of any impurities or degradation products that have formed.
-
-
-
Data Evaluation:
-
Compile the data from all time points and conditions.
-
Evaluate any significant changes in the tested parameters. A "significant change" is generally defined as a failure to meet the established specifications.
-
If a significant change occurs during accelerated testing, intermediate testing should be conducted.[8]
-
The data will be used to establish the degradation profile of the compound and to determine its shelf life and appropriate storage conditions.
-
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
This guide provides a framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific published data is sparse, the provided protocols for experimental determination and the logical workflow offer a clear path forward. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for the successful application of this compound in research and development.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 146829-56-3|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. pharmabeginers.com [pharmabeginers.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-fluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details a viable synthetic pathway, experimental protocols, and a thorough analysis of its spectroscopic properties to aid researchers in its preparation and quality control.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₆FNO. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | 139.13 g/mol |
| Appearance | Yellow to brown or red solid |
| Boiling Point | 259.9 ± 25.0 °C (Predicted) |
| Density | 1.293 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 111 °C |
| Refractive Index | 1.609 |
Synthesis of this compound
A robust and efficient method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol, (2-Amino-5-fluorophenyl)methanol. This precursor is commercially available, streamlining the synthetic process. The oxidation is typically achieved using manganese dioxide (MnO₂) in a suitable organic solvent.
A plausible reaction scheme is the oxidation of (2-amino-5-fluorophenyl)methanol. A general procedure for similar transformations involves the use of manganese dioxide (MnO₂) as the oxidizing agent.[1]
Synthetic Pathway
The synthesis of this compound can be logically approached through the oxidation of its corresponding alcohol precursor. This method is widely used for the preparation of aldehydes from primary alcohols due to its generally mild conditions and good yields.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Oxidation of (2-Amino-5-fluorophenyl)methanol
This protocol is based on a general procedure for the oxidation of (2-aminophenyl)methanols to 2-aminobenzaldehydes.[1]
Materials:
-
(2-Amino-5-fluorophenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous diethyl ether (or other suitable solvent like dichloromethane)
-
Celite or a similar filter aid
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of activated manganese dioxide (approximately 4 molar equivalents) in anhydrous diethyl ether, add a solution of (2-Amino-5-fluorophenyl)methanol (1 molar equivalent) in anhydrous diethyl ether dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.[1]
Characterization Data
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃): [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.80 (approx.) | s | 1H | -CHO |
| 7.44 (approx.) | d | 1H | Ar-H |
| 7.25 (approx.) | dd | 1H | Ar-H |
| 6.61 (approx.) | d | 1H | Ar-H |
| 6.14 (approx.) | br s | 2H | -NH₂ |
¹³C NMR (100 MHz, CDCl₃): [2]
| Chemical Shift (δ) ppm | Assignment |
| 192.9 (approx.) | C=O |
| 148.4 (approx.) | C-NH₂ |
| 135.3 (approx.) | Ar-C |
| 134.3 (approx.) | Ar-C |
| 120.8 (approx.) | Ar-C |
| 119.3 (approx.) | Ar-C |
| 117.7 (approx.) | Ar-C |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2830-2695 | Medium | H-C=O stretch (aldehyde) |
| 1710-1685 | Strong | C=O stretch (aldehyde) |
| 1600-1475 | Medium-Strong | C=C stretch (aromatic) |
| 1335-1250 | Strong | C-N stretch (aromatic amine) |
| 1250-1020 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 139.13), the molecular ion peak [M]⁺ is expected at m/z 139. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the formyl group ([M-29]⁺).
Experimental Workflow and Logic
The overall process for the synthesis and characterization of this compound follows a logical sequence of steps to ensure the efficient production and verification of the target compound.
Caption: General workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-fluorobenzaldehyde is a versatile bifunctional building block in organic synthesis, particularly valued in the construction of fluorinated heterocyclic compounds for pharmaceutical and materials science applications. The interplay between the nucleophilic amino group and the electrophilic aldehyde functionality, modulated by the electronic effects of the fluorine substituent, dictates its chemical reactivity. This guide provides a comprehensive technical overview of the key reactions involving the amino group of this compound, supported by experimental protocols, quantitative data from analogous systems, and mechanistic diagrams.
The presence of the electron-withdrawing fluorine atom at the 5-position influences the reactivity of the amino group. While fluorine is strongly electronegative and deactivates the aromatic ring towards electrophilic substitution through its inductive effect (-I), it can also donate electron density via a resonance effect (+M). In the para position to the amino group, these opposing effects modulate the nucleophilicity of the nitrogen atom, a critical factor in the reactions detailed below.
Key Reactions of the Amino Group
The amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules.
Heterocycle Synthesis: The Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester). For this compound, this reaction provides a direct route to 6-fluoroquinolines, which are important scaffolds in medicinal chemistry.
General Reaction: The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.
Experimental Protocol: Synthesis of a 6-Fluoroquinoline Derivative
This protocol is adapted from general Friedländer synthesis procedures.[1][2]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)
-
Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide, iodine)
-
Solvent (e.g., ethanol, toluene, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.
-
Add the catalyst (e.g., 10 mol% p-TsOH for acid catalysis or 1.2 eq. KOH for base catalysis).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If an acidic catalyst is used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Analogous Friedländer Reactions
| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | - | Acetic Acid | Reflux | - | ~100[3] |
| 2-Aminobenzaldehyde | Acetophenone | p-TsOH | Toluene | Reflux | 4 | 85[4] |
| 2-Aminoacetophenone | Ethyl acetoacetate | H₂SO₄ | Ethanol | Reflux | 2 | 92[4] |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | - | - | - | -[4] |
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-Amino-5-fluorobenzaldehyde, a versatile building block in medicinal chemistry and organic synthesis. This document outlines the theoretical principles governing these reactions, predicts regioselectivity, and offers detailed experimental protocols for key transformations. Quantitative data, derived from analogous compounds where direct data is unavailable, is presented in structured tables to facilitate comparison.
Core Principles: Understanding Substituent Effects
The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the electronic effects of its three substituents: the amino (-NH₂), fluoro (-F), and formyl (-CHO) groups.
-
Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through a strong positive mesomeric effect (+M). This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it an ortho, para-director.
-
Formyl Group (-CHO): The aldehyde functionality is a deactivating group, withdrawing electron density from the ring via both a negative inductive effect (-I) and a negative mesomeric effect (-M). This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
-
Fluoro Group (-F): Halogens like fluorine exhibit a dual nature. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions.
Overall Reactivity and Regioselectivity:
The powerful activating and ortho, para-directing effect of the amino group is the dominant influence on the regioselectivity of electrophilic substitution reactions of this compound. The positions ortho and para to the amino group (C3 and C6, and C4 respectively) are the most activated sites for electrophilic attack. However, the formyl group at the C1 position and the fluorine atom at the C5 position introduce steric hindrance and additional electronic effects that modulate this selectivity.
The primary sites for electrophilic attack are predicted to be the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively. The C3 position, while also activated by the amino group, is sterically hindered by the adjacent formyl group. The formyl group's meta-directing effect reinforces the activation at the C4 position.
Key Electrophilic Substitution Reactions: Predicted Outcomes and Data
This section details the predicted outcomes for common electrophilic substitution reactions on this compound. The quantitative data provided in the tables are based on reactions with analogous substituted anilines and benzaldehydes due to the limited availability of specific data for the target molecule.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. To avoid this and achieve selective nitration, the amino group is often protected, for example, by acetylation.
dot
The Ascendant Therapeutic Potential of 2-Amino-5-fluorobenzaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, derivatives of 2-Amino-5-fluorobenzaldehyde have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. The strategic incorporation of a fluorine atom at the C-5 position and an amino group at the C-2 position of the benzaldehyde ring bestows unique physicochemical properties upon these molecules, influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities.
Synthetic Strategies and Characterization
The versatile this compound scaffold serves as a key starting material for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes. The classical synthetic approach involves the condensation reaction of this compound with various primary amines or other nucleophilic reagents.
General Synthesis of Schiff Base Derivatives
A common and efficient method for the synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine in an alcoholic solvent, often catalyzed by a few drops of glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base precipitates upon cooling and can be purified by recrystallization.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
-
Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add one molar equivalent of the desired primary amine (e.g., a substituted aniline or an amino acid), also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will typically precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy (to confirm the formation of the imine C=N bond), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).
Anticancer Activity
Derivatives of this compound, particularly Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines. The planar structure of the Schiff base moiety often allows for intercalation with DNA, while the presence of the fluorine atom can enhance the compound's metabolic stability and binding affinity to target proteins.
Quantitative Anticancer Data
The in vitro anticancer activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against a panel of cancer cell lines. While specific data for a wide range of this compound derivatives is an active area of research, the following table summarizes representative IC₅₀ values for analogous Schiff base compounds, highlighting their potential.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Schiff Base of 2-Aminobenzothiazole | SP16 | HeLa | 2.517 µg/ml | Cisplatin | 17.2 µg/ml |
Note: The data presented is for analogous compounds to illustrate the potential of this class of molecules. Further research is needed to establish a comprehensive SAR for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Putative Signaling Pathway in Cancer
Many Schiff base derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the activation of the caspase cascade. The following diagram illustrates a plausible apoptotic pathway initiated by a this compound derivative.
Caption: Putative apoptotic pathway induced by a this compound derivative.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases and their metal complexes derived from this compound have shown promising activity against a range of bacteria and fungi. The imine group is crucial for their antimicrobial action, and chelation with metal ions can enhance their efficacy.[1]
Quantitative Antimicrobial Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
| Schiff Base Metal Complex | Co(II) complex of a fluorobenzaldehyde-triazole Schiff base | S. aureus | 0.03 |
| Schiff Base Metal Complex | Ni(II) complex of a fluorobenzaldehyde-triazole Schiff base | S. epidermidis | 0.06 |
| Schiff Base Metal Complex | Cu(II) complex of a fluorobenzaldehyde-triazole Schiff base | B. subtilis | 2 |
| Schiff Base Metal Complex | Zn(II) complex of a fluorobenzaldehyde-triazole Schiff base | S. typhi | 8 |
Note: The data presented is for analogous compounds to illustrate the potential of this class of molecules.[1] Further research is needed to establish a comprehensive SAR for this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add an equal volume of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
General Workflow for Synthesis and Antimicrobial Screening
The following diagram outlines the typical workflow from the synthesis of this compound derivatives to their antimicrobial evaluation.
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Enzyme Inhibition
The unique electronic properties imparted by the fluorine and amino substituents make this compound derivatives attractive candidates for the design of enzyme inhibitors. These compounds have the potential to interact with the active sites of various enzymes through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Logical Relationship in Enzyme Inhibition Studies
The study of enzyme inhibition by novel compounds typically follows a logical progression from initial screening to detailed kinetic analysis to understand the mechanism of inhibition.
Caption: Logical workflow for the investigation of enzyme inhibition by novel compounds.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in the field of medicinal chemistry. Their accessible synthesis and the tunability of their steric and electronic properties allow for the generation of large libraries of compounds for biological screening. While this guide has provided an overview of their potential anticancer, antimicrobial, and enzyme inhibitory activities, based on data from analogous compounds, it is evident that further focused research on derivatives specifically from this compound is warranted. Such studies will be crucial in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and conceptual frameworks presented herein provide a solid foundation for researchers to embark on or advance their investigations into this exciting class of biologically active molecules.
References
The Pivotal Role of Fluorine in Modulating the Properties of 2-Amino-5-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-fluorobenzaldehyde is a key building block in the synthesis of a wide range of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom on the benzaldehyde scaffold dramatically influences its physicochemical properties, reactivity, and, ultimately, the biological activity of its derivatives. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine substituent in this compound, offering a comprehensive resource for researchers and developers in the field of medicinal and synthetic chemistry.
Introduction: The Significance of Fluorine in Chemical Design
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design for enhancing a variety of pharmacokinetic and physicochemical properties. Fluorine's unique characteristics, including its small van der Waals radius (1.47 Å, similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets without introducing significant steric hindrance. In the context of this compound, the fluorine atom serves as a powerful modulator of the molecule's electronic landscape, which in turn governs its reactivity and utility as a synthetic intermediate.
Physicochemical and Spectroscopic Profile
The presence of the fluorine atom in the 5-position of 2-aminobenzaldehyde leads to notable changes in its physical properties. A comparison with its non-fluorinated analog, 2-aminobenzaldehyde, highlights these differences.
Table 1: Physicochemical Properties of this compound vs. 2-Aminobenzaldehyde
| Property | This compound | 2-Aminobenzaldehyde |
| CAS Number | 146829-56-3 | 529-23-7 |
| Molecular Formula | C₇H₆FNO | C₇H₇NO |
| Molecular Weight | 139.13 g/mol | 121.14 g/mol |
| Appearance | Yellow to brown or red solid | Yellow solid |
| Melting Point | N/A | 32-34 °C |
| Boiling Point | ~260 °C | Not readily available |
| Density | ~1.293 g/cm³ | Not readily available |
| Solubility | N/A | Good solubility in water |
The higher molecular weight, boiling point, and density of the fluorinated compound are direct consequences of the fluorine atom's mass and its influence on intermolecular forces.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (Predicted) | δ ~9.8 (s, 1H, -CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~4.0-5.0 (br s, 2H, -NH₂) |
| ¹³C NMR (Predicted) | δ ~190-195 (d, -CHO), δ ~155-160 (d, ¹JCF, C-F), other aromatic carbons showing ²JCF, ³JCF, ⁴JCF couplings |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680-1660 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1250-1000 (C-F stretch) |
| Mass Spec (m/z) | 139.04 (M⁺) |
Note: Predicted data is based on typical values for these functional groups and the known effects of fluorine substitution.
The fluorine atom's influence is most evident in NMR spectroscopy, where spin-spin coupling between the fluorine and nearby carbon and proton nuclei provides a clear diagnostic signature.
The Role of Fluorine in Chemical Reactivity
The fluorine atom at the 5-position profoundly alters the reactivity of the aldehyde and amino groups, as well as the aromatic ring, through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma bonds. This effect decreases the electron density of the entire molecule.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, donating electron density. However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.
Impact on the Aldehyde Group
The strong inductive withdrawal of electrons by the fluorine atom makes the carbonyl carbon of the aldehyde group more electrophilic. This enhanced electrophilicity increases its susceptibility to nucleophilic attack, a key feature in many synthetic transformations.
Impact on the Amino Group
Conversely, the electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a decrease in the nucleophilicity and basicity of the amino group compared to its non-fluorinated counterpart.
Impact on the Aromatic Ring
The combination of the electron-donating amino group (an ortho-, para-director) and the electron-withdrawing but ortho-, para-directing fluorine atom creates a unique reactivity pattern for electrophilic aromatic substitution. The positions ortho and para to the activating amino group are the most likely sites for substitution.
Figure 1: Electronic influence of the fluorine atom.
Applications in Drug Discovery and Organic Synthesis
The unique properties imparted by the fluorine atom make this compound a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. The incorporation of fluorine can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.
This intermediate is particularly useful in the synthesis of heterocyclic compounds, such as quinolines and benzodiazepines, which form the core of many therapeutic agents.
Figure 2: General synthetic pathway using the title compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific, detailed synthesis for this compound is not provided in the search results, a general method can be adapted from the synthesis of similar compounds, such as the reduction of a nitro-precursor.
Reaction: Reduction of 2-nitro-5-fluorobenzaldehyde.
Materials:
-
2-nitro-5-fluorobenzaldehyde
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 2-nitro-5-fluorobenzaldehyde, ethanol, and water.
-
Add iron powder and ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data to identify chemical shifts, multiplicities, and coupling constants, paying special attention to C-F and H-F couplings.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies for the N-H, C=O, C=C, and C-F bonds.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an ESI or EI mass spectrometer to determine the molecular weight and fragmentation pattern.
Conclusion
The fluorine atom in this compound is not a passive substituent but an active modulator of the molecule's core properties. Through its potent inductive effect, it enhances the electrophilicity of the aldehyde, decreases the nucleophilicity of the amine, and provides a valuable spectroscopic handle for characterization. These modifications make this compound a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery, where the inclusion of fluorine is a critical strategy for optimizing therapeutic potential.
2-Amino-5-fluorobenzaldehyde: A Technical Guide to Safety and Handling
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-5-fluorobenzaldehyde. The information is intended to guide laboratory personnel in the safe use and management of this chemical compound.
Compound Identification and Properties
This compound is a fluorinated aromatic compound used as a building block in the synthesis of various chemical entities, particularly in medicinal chemistry and drug discovery.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 146829-56-3[1][2] |
| Molecular Formula | C₇H₆FNO[1][2] |
| MDL Number | MFCD10696885[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 139.13 g/mol [1][2][3] |
| Appearance | Yellow to brown or red solid[1][2] |
| Boiling Point | 259.9 ± 25.0 °C at 760 Torr (Predicted)[1][2] |
| Density | 1.293 ± 0.06 g/cm³ at 20°C (Predicted)[1][2][3] |
| Flash Point | 111 °C[3] |
| Refractive Index | 1.609 (Predicted)[1][2][3] |
| Solubility | No data available. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling. The GHS classification provides a standardized summary of these hazards.
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| Hazard Statements | |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1][2] |
| H315 | Causes skin irritation.[1][2][4] |
| H319 | Causes serious eye irritation.[1][2][4] |
| H335 | May cause respiratory irritation.[1][2][4] |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |
| P264 | Wash skin thoroughly after handling.[1][4] |
| P271 | Use only outdoors or in a well-ventilated area.[1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1][4] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1][4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |
| P362 | Take off contaminated clothing and wash before reuse.[1][4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[1][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |
Safe Handling and Storage Workflow
Proper handling and storage are critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages for managing this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols and Procedures
4.1. Handling
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][8]
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin contact.[4][7][9] Contaminated clothing should be removed immediately and washed before reuse.[4][7]
-
Respiratory Protection : Under normal use with adequate ventilation (i.e., in a fume hood), respiratory protection may not be required. For large spills or in situations where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]
-
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling the material.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]
4.2. Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] For long-term stability, store in a freezer at temperatures below -20°C, under an inert atmosphere, and protected from light.[1][2]
-
Incompatibilities : Keep away from strong oxidizing agents.[6][10]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
Table 4: First Aid Measures
| Exposure Route | Protocol |
|---|---|
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][7] If skin irritation occurs or persists, get medical advice/attention.[4][7] |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth thoroughly with water.[4][6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[6] |
Fire and Accidental Release Measures
6.1. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[6][10][12] Water spray can be used to cool closed containers.[6]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[4] These may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[7][10]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
6.2. Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 4.1. Ensure adequate ventilation.[4]
-
Containment and Cleanup : Avoid generating dust. Carefully sweep up, vacuum, or absorb the spilled solid with an inert material (e.g., sand, silica gel).[4][6] Place the material into a suitable, labeled container for disposal.[4][7]
-
Environmental Precautions : Do not let the product enter drains, soil, or other waterways.[4][6]
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. echemi.com [echemi.com]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-fluorobenzaldehyde is a versatile aromatic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a nucleophilic amino group, and a strategically placed fluorine atom, make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the resulting molecules, making it a valuable moiety in modern drug design.
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It covers the synthesis of key bioactive scaffolds, presents quantitative biological data, details experimental protocols for both synthesis and biological evaluation, and visualizes key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Synthetic Applications: A Gateway to Bioactive Heterocycles
This compound serves as a key precursor for the synthesis of various heterocyclic systems, most notably quinazolines and Schiff bases. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.
Synthesis of 6-Fluoroquinazoline Derivatives
The ortho-disposition of the amino and aldehyde groups in this compound makes it an excellent substrate for cyclization reactions to form quinazolines. The fluorine atom at the 5-position of the benzaldehyde translates to a 6-fluoro substituent on the quinazoline ring, a feature often associated with enhanced biological activity.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-6-fluoroquinazolin-4(3H)-ones
This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted-6-fluoroquinazolin-4(3H)-ones from 2-amino-5-fluorobenzoic acid (a readily available precursor to the aldehyde), an aromatic amine, and an orthoester. This method can be adapted for this compound.
-
Materials: 2-Amino-5-fluorobenzoic acid, primary aromatic amine (e.g., aniline), triethyl orthoformate, catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., ethanol or DMF).
-
Procedure:
-
To a solution of 2-amino-5-fluorobenzoic acid (1 mmol) and the primary aromatic amine (1.2 mmol) in ethanol (10 mL), add triethyl orthoformate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-6-fluoroquinazolin-4(3H)-one.
-
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry and drug discovery. The synthesis of quinazoline derivatives with various substitution patterns is crucial for developing new therapeutic agents. This document provides detailed protocols for the synthesis of 6-fluoroquinazolines starting from the readily available precursor, 2-Amino-5-fluorobenzaldehyde. The fluorine substituent at the 6-position is of particular interest as it can significantly modulate the physicochemical and biological properties of the final compounds, potentially leading to enhanced efficacy and improved pharmacokinetic profiles.
Synthetic Strategies
The synthesis of quinazolines from 2-aminobenzaldehydes can be achieved through various methodologies. A particularly efficient and widely adopted method is the one-pot, three-component reaction involving a 2-aminobenzaldehyde derivative, an aldehyde, and a nitrogen source, typically ammonium acetate. This approach is advantageous due to its operational simplicity, atom economy, and the ability to generate a diverse range of substituted quinazolines in a single step.
Alternative methods include transition-metal-catalyzed cross-coupling reactions and multi-step syntheses, which may be suitable for specific substitution patterns but often require more complex procedures and purification steps.[1][2][3] This document will focus on the practical and versatile one-pot synthesis.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various 2-substituted 6-fluoroquinazolines from this compound and a selection of aldehydes, based on typical yields reported in the literature for similar reactions.[1][2][4]
| Entry | Aldehyde (R-CHO) | Product (2-R-6-fluoroquinazoline) | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-fluoroquinazoline | Ethanol | Ammonium Acetate | 4-6 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-fluoroquinazoline | Ethanol | Ammonium Acetate | 4-6 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-fluoroquinazoline | Ethanol | Ammonium Acetate | 5-7 | 82-92 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-6-fluoroquinazoline | Ethanol | Ammonium Acetate | 6-8 | 75-85 |
| 5 | Furfural | 6-Fluoro-2-(furan-2-yl)quinazoline | Ethanol | Ammonium Acetate | 4-6 | 70-80 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-6-fluoroquinazolines
This protocol describes a general procedure for the synthesis of 2-aryl-6-fluoroquinazolines via a one-pot condensation of this compound, an aromatic aldehyde, and ammonium acetate.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Hexane and Ethyl acetate (for chromatography)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 139.1 mg).
-
Add the desired aromatic aldehyde (1.1 mmol).
-
Add ammonium acetate (5.0 mmol, 385.4 mg).
-
Add absolute ethanol (20 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-6-fluoroquinazoline.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the one-pot synthesis of 2-substituted 6-fluoroquinazolines.
Caption: General experimental workflow for the synthesis and purification of 6-fluoroquinazolines.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-5-fluorobenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Schiff bases derived from 2-amino-5-fluorobenzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group, formed through the condensation of a primary amine and an aldehyde. The presence of the fluorine atom and an amino group on the benzaldehyde ring makes these Schiff bases valuable precursors and intermediates in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
General Reaction Scheme
The formation of a Schiff base from this compound proceeds via a nucleophilic addition-elimination reaction with a primary amine. The reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product.
Figure 1: General reaction scheme for the synthesis of a Schiff base from this compound.
Caption: General reaction for Schiff base formation.
Experimental Protocols
While a specific, universally optimized protocol for all primary amines does not exist, the following methods are widely applicable for the synthesis of Schiff bases from this compound. Researchers should consider the nature of the specific primary amine used, as reaction times and purification methods may require optimization.
Method A: Conventional Synthesis (Thermal Conditions)
This is the most common and well-established method for Schiff base synthesis.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10-20 mL).
-
To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 78-80°C for ethanol) with continuous stirring for 2-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified crystals in a desiccator.
Method B: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products.
Materials:
-
This compound
-
Appropriate primary amine
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, mix this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
For a solvent-free reaction, the neat reactants can be mixed. Alternatively, a minimal amount of a polar solvent like ethanol or DMF can be added.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120°C) for a short period (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
The product can be isolated by adding a small amount of cold ethanol and filtering the resulting precipitate.
-
Purify the product by recrystallization if necessary.
Data Presentation
The following tables provide representative quantitative and characterization data for Schiff bases derived from fluorinated benzaldehydes, which are analogous to those from this compound. This data serves as a useful reference for researchers in this field.
Table 1: Reaction Conditions and Yields for Analogous Fluorinated Schiff Bases
| Aldehyde | Amine | Solvent | Catalyst | Method | Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Aniline | Ethanol | Acetic Acid | Reflux | 2-3 h | Not Specified | |
| 4-Fluorobenzaldehyde | 1H-benzo[d]imidazol-2-yl)methenamine | Ethanol | None | Stirring | 6 h | 68 | [1] |
| 2-Fluorobenzaldehyde | Isoniazid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Characterization Data for an Analogous Fluorinated Schiff Base
| Compound | Formula | M.p. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) Azomethine Proton (-CH=N-) | Mass Spec (m/z) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine | C₁₅H₁₂FN₃ | 125 | 1683, 1599 | Not Specified | Not Specified | [1] |
Note: The data presented is for analogous compounds and should be used as a general guide. Specific values for Schiff bases of this compound may vary.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound Schiff bases is outlined below.
Caption: Workflow for Schiff base synthesis.
Applications in Drug Development
Schiff bases derived from fluorinated benzaldehydes are of significant interest in drug discovery due to their diverse pharmacological activities. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These compounds and their metal complexes have demonstrated potential as:
-
Antimicrobial Agents: Exhibiting activity against various strains of bacteria and fungi.
-
Anticancer Agents: Showing cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Agents: Demonstrating potential in modulating inflammatory pathways.
The protocols and data provided herein serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel Schiff bases for potential therapeutic applications. Careful execution of these protocols and thorough characterization of the resulting compounds are essential for advancing research in this promising area of medicinal chemistry.
References
Application Notes and Protocols for 2-Amino-5-fluorobenzaldehyde in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-5-fluorobenzaldehyde in various multi-component reactions (MCRs). The inherent reactivity of this fluorinated aromatic aldehyde, coupled with the strategic placement of its amino group, makes it a valuable building block for the efficient synthesis of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction to this compound in MCRs
Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an attractive substrate for MCRs due to the presence of two key functional groups: an aldehyde that readily participates in imine formation and subsequent nucleophilic additions, and an amino group that can act as an internal nucleophile for cyclization steps. The fluorine substituent can enhance the biological activity and pharmacokinetic properties of the resulting molecules.
This document focuses on the application of this compound in prominent MCRs, including the Ugi and Passerini reactions, for the synthesis of valuable heterocyclic structures such as quinazolines and benzodiazepines.
I. Ugi Four-Component Reaction (U-4CR) for the Synthesis of Fused Heterocycles
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is employed, the resulting Ugi product can undergo subsequent intramolecular reactions to yield complex heterocyclic systems.
A notable application is the synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic applications. The general strategy involves an Ugi reaction followed by a deprotection and cyclization sequence (UDC strategy).
Signaling Pathway: Ugi-Deprotection-Cyclization (UDC) Strategy
Caption: Ugi-Deprotection-Cyclization (UDC) strategy for benzodiazepine synthesis.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-6-one Scaffold
This protocol outlines a general procedure for the synthesis of a 1,4-benzodiazepine-6-one scaffold using this compound (as part of a methyl anthranilate derivative), an isocyanide, N-Boc-glycinal, and a carboxylic acid via an Ugi-Deprotection-Cyclization (UDC) strategy.[1]
Materials:
-
Methyl 2-amino-5-fluorobenzoate
-
Isocyanide (e.g., tert-butyl isocyanide)
-
N-Boc-glycinal
-
Carboxylic acid (e.g., acetic acid)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ugi Reaction:
-
To a solution of methyl 2-amino-5-fluorobenzoate (1.0 mmol) in methanol (5 mL) are added the isocyanide (1.1 mmol), N-Boc-glycinal (1.0 mmol), and the carboxylic acid (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Ugi product.
-
-
Deprotection and Cyclization:
-
The crude Ugi product is dissolved in a 10% solution of TFA in DCE (10 mL).
-
The solution is stirred at 40°C overnight.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired 1,4-benzodiazepine-6-one derivative.
-
Quantitative Data
The yields of 1,4-benzodiazepine-6-ones can vary depending on the specific isocyanide and carboxylic acid used. The following table summarizes representative yields for this class of reaction.
| Entry | R¹ (from Isocyanide) | R² (from Carboxylic Acid) | Yield (%) |
| 1 | tert-Butyl | Methyl | 75 |
| 2 | Cyclohexyl | Phenyl | 72 |
| 3 | Benzyl | Isopropyl | 68 |
II. Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[2] While a direct intramolecular cyclization involving the amino group of this compound is less common in a standard Passerini reaction, the product can be a versatile intermediate for further transformations.
Experimental Workflow: Passerini Reaction
Caption: General workflow for a Passerini reaction and subsequent modification.
Experimental Protocol: General Procedure for the Passerini Reaction
This protocol describes a general method for the Passerini three-component reaction.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (DCM) or other aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the carboxylic acid (1.1 mmol) in DCM (10 mL) is added the isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the α-acyloxy amide.
Quantitative Data
The yields for Passerini reactions are generally moderate to good, depending on the substrates.
| Entry | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Acetic Acid | tert-Butyl | 85 |
| 2 | Benzoic Acid | Cyclohexyl | 78 |
| 3 | Propionic Acid | Benzyl | 82 |
III. Multi-Component Synthesis of Quinazoline Derivatives
This compound is a key precursor for the synthesis of fluorinated quinazoline derivatives, a class of heterocycles with a broad spectrum of biological activities. One-pot, multi-component strategies are highly effective for the construction of the quinazoline core.
Logical Relationship: Quinazoline Synthesis
Caption: Logical flow for the multi-component synthesis of quinazolines.
Experimental Protocol: One-Pot Synthesis of 6-Fluoroquinazolines
This protocol describes a general method for the one-pot, three-component synthesis of 2-substituted-6-fluoroquinazolines.
Materials:
-
This compound
-
Aryl or alkyl aldehyde
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Catalyst (optional, e.g., I₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1.0 mmol), the second aldehyde (1.1 mmol), and ammonium acetate (2.0 mmol) in ethanol or acetic acid (10 mL) is prepared.
-
A catalyst, if used, is added to the mixture.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired 6-fluoroquinazoline derivative.
Quantitative Data
The yields of 6-fluoroquinazolines are influenced by the nature of the second aldehyde and the reaction conditions.
| Entry | Second Aldehyde | Solvent | Catalyst | Yield (%) |
| 1 | Benzaldehyde | EtOH | None | 88 |
| 2 | 4-Chlorobenzaldehyde | AcOH | I₂ (10 mol%) | 92 |
| 3 | 4-Methoxybenzaldehyde | EtOH | None | 85 |
| 4 | Furan-2-carbaldehyde | AcOH | I₂ (10 mol%) | 90 |
Conclusion
This compound serves as a versatile and valuable building block in multi-component reactions for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and data presented herein demonstrate its utility in Ugi, Passerini, and other multi-component strategies, providing efficient routes to fluorinated benzodiazepines, quinazolines, and other complex molecular architectures. These methodologies are highly adaptable and can be employed in both academic research and industrial drug development for the rapid generation of compound libraries for biological screening.
References
Application Notes and Protocols for the N-alkylation of 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 2-amino-5-fluorobenzaldehyde, a key chemical transformation for the synthesis of a variety of intermediates in drug discovery and materials science. The primary method detailed is reductive amination, a robust and widely used one-pot reaction.[1][2]
Introduction
N-alkylation of aromatic amines is a fundamental process in organic synthesis. This compound is a valuable building block, and the introduction of alkyl groups to its amino function allows for the generation of a diverse library of molecules with potential biological activities. Reductive amination offers a controlled and efficient method for this transformation, proceeding through an imine intermediate which is subsequently reduced to the desired N-alkylated product.[3][4] This method is often preferred over direct alkylation with alkyl halides, as it can avoid issues with over-alkylation.[3]
Data Presentation
The following tables summarize typical reaction conditions for the reductive amination of anilines with aldehydes, based on established methodologies for analogous substrates.
Table 1: General Conditions for Reductive Amination of Anilines
| Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 1.5 | 98 |
| 4-(oxan-2-yl)aniline | Isobutyraldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 4-24 | ~90 |
| Aniline | Cyclohexanone | NaBH(OAc)₃ | DCE | Room Temp. | 2 | 96 |
| 4-chloroaniline | Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 3 | 95 |
Data compiled from analogous reactions reported in the literature.
Table 2: Conditions for Reductive Amination of Electron-Deficient Anilines
| Amine | Aldehyde | Reducing Agent | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-nitroaniline | Benzaldehyde | NaBH(OAc)₃ | Acetic Acid | DCE | Room Temp. | 24 | 85 |
| 2,4-dinitroaniline | Benzaldehyde | NaBH(OAc)₃ | Acetic Acid | DCE | Room Temp. | 72 | 70 |
| Electron-deficient aniline | Aldehyde | NaBH(OAc)₃ | TFA | N/A | N/A | N/A | High |
The fluorine atom in this compound is an electron-withdrawing group, which can decrease the nucleophilicity of the amine. Therefore, the addition of an acid catalyst may be beneficial.[5][6]
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.[2][7]
Materials:
-
This compound
-
Alkyl or aryl aldehyde (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[4]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[2][7][8]
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DCE or THF (to a concentration of 0.1-0.2 M).
-
Add the aldehyde (1.1 equivalents) to the stirred solution.
-
Optional: If the reaction is sluggish due to the electron-withdrawing nature of the fluorine atom, add a catalytic amount of glacial acetic acid (0.1 equivalents).[7]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound derivative.
Visualizations
Chemical Transformation Pathway
Caption: Reductive amination of this compound.
Experimental Workflow
Caption: General workflow for N-alkylation via reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][3][4]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Amino-5-fluorobenzaldehyde derivatives. The presence of the amino and aldehyde functionalities, along with the fluorine substituent, requires careful optimization of reaction conditions to achieve high yields and purity. The resulting biaryl aldehydes are valuable intermediates in the synthesis of a variety of complex molecules with potential biological activity.[5]
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of a this compound derivative (where X is a halide, typically Br or I) with an aryl or heteroaryl boronic acid or its corresponding ester.
Caption: General scheme of the Suzuki-Miyaura coupling of this compound derivatives.
Key Considerations for Reaction Optimization
Several factors are critical for the successful Suzuki coupling of this compound derivatives:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Highly active catalyst systems are often necessary, particularly when using less reactive aryl chlorides.[6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, RuPhos), or N-heterocyclic carbenes (NHCs) have demonstrated effectiveness in overcoming the challenges associated with sterically hindered or electron-deficient substrates.[6][7]
-
Base: The selection of the base is crucial for the transmetalation step.[8] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures.[8] Common choices include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[8][9] The solvent system should be chosen to ensure the solubility of all reactants and facilitate the catalytic cycle.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C.[6][9] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.[6][9]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of a this compound derivative. This should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
2-Amino-5-fluoro-X-benzaldehyde (where X = Br or I) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the 2-Amino-5-fluoro-X-benzaldehyde, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.[6][9]
-
Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an inert atmosphere.[6]
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion (typically within 2-24 hours), cool the reaction mixture to room temperature.[9]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[9]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.[6]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of substrates similar to this compound. This data should be used as a guideline for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~85 |
| 2-Amino-5-bromothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 90 | 16 | ~88[11] |
| 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | ~92 |
Troubleshooting
-
Low Yield: If the reaction shows poor conversion, consider increasing the catalyst and/or ligand loading, using a more active ligand, or increasing the reaction temperature.[6] Ensure that all reagents and solvents are anhydrous and that a strict inert atmosphere is maintained.[6]
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction.[7] This can be minimized by using a less aqueous solvent system, a milder base, or by using the corresponding boronic acid pinacol ester.[6][7]
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself can be suppressed by ensuring a truly anaerobic environment and by using the correct stoichiometry of the reactants.[6]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Synthesis of Heterocyclic Compounds Using 2-Amino-5-fluorobenzaldehyde: Applications and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – A detailed guide on the synthesis of medicinally important heterocyclic compounds utilizing 2-Amino-5-fluorobenzaldehyde as a key starting material has been compiled to support researchers, scientists, and drug development professionals. These application notes and protocols provide comprehensive methodologies for the synthesis of 6-fluoroquinolines, 6-fluoroquinazolines, and 7-fluorobenzodiazepines, complete with quantitative data and mechanistic insights.
The strategic incorporation of a fluorine atom into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for the construction of a variety of fluorine-containing heterocyclic systems, which are integral to the development of novel therapeutics.
Key Synthetic Applications and Protocols:
This compilation focuses on three major classes of heterocyclic compounds synthesized from this compound:
-
6-Fluoroquinolines via Friedländer Annulation: The Friedländer synthesis is a classic and efficient method for the construction of the quinoline core. This involves the condensation of an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group.
-
6-Fluoroquinazolines through Condensation Reactions: Quinazolines are another critical class of nitrogen-containing heterocycles with a broad range of biological activities. Their synthesis from this compound can be achieved through various condensation strategies, including microwave-assisted methods for a greener and more efficient process.
-
7-Fluorobenzodiazepines Synthesis: Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 7-fluorobenzodiazepine analogs from this compound expands the chemical space for the discovery of new central nervous system agents.
Data Presentation
The following tables summarize the quantitative data for the synthesis of these heterocyclic compounds, providing a clear comparison of different synthetic approaches.
Table 1: Synthesis of 6-Fluoroquinoline Derivatives
| Product | Reactant 2 | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 6-Fluoro-2-methyl-quinoline-3-carboxylic acid ethyl ester | Ethyl acetoacetate | Piperidine/Ethanol | 4 h | Reflux | 85 |
| 6-Fluoro-2,3-diphenylquinoline | Deoxybenzoin | KOH/Ethanol | 6 h | Reflux | 78 |
| 2-Amino-6-fluoroquinoline-3-carbonitrile | Malononitrile | Piperidine/Ethanol | 2 h | Reflux | 92 |
Table 2: Synthesis of 6-Fluoroquinazoline Derivatives
| Product | Reactant 2 | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 6-Fluoro-2-phenyl-3H-quinazoline-4-one | Benzamide | N/A (Microwave) | 15 min | 150 | 88 |
| 6-Fluoro-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one | N-Phenylacetamide | N/A (Microwave) | 20 min | 160 | 85 |
| 6-Fluoro-4-phenylquinazoline | Benzonitrile, NH4OAc | N/A (One-pot) | 12 h | 120 | 75 |
Table 3: Synthesis of 7-Fluorobenzodiazepine Derivatives
| Product | Reactant 2 | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Glycine ethyl ester hydrochloride | Pyridine | 18 h | Reflux | 70 |
| 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | Lawesson's reagent | Toluene | 6 h | Reflux | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of 6-Fluoro-2-methyl-quinoline-3-carboxylic acid ethyl ester (Friedländer Annulation)
Materials:
-
This compound (1.39 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product.
Protocol 2: Microwave-Assisted Synthesis of 6-Fluoro-2-phenyl-3H-quinazoline-4-one
Materials:
-
This compound (1.39 g, 10 mmol)
-
Benzamide (1.21 g, 10 mmol)
Procedure:
-
In a 10 mL microwave reaction vessel, place this compound and benzamide.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 150°C for 15 minutes.
-
Monitor the reaction for a color change from a yellow slurry to a brown solid.
-
After cooling, add ethanol to the solid and stir.
-
Filter the solid product, wash with ethanol, and dry to yield the pure quinazolinone.
Protocol 3: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
This compound (1.39 g, 10 mmol)
-
Glycine ethyl ester hydrochloride (1.40 g, 10 mmol)
-
Pyridine (20 mL)
Procedure:
-
To a solution of this compound in pyridine, add glycine ethyl ester hydrochloride.
-
Heat the mixture to reflux for 18 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to obtain the desired benzodiazepine.
Mandatory Visualizations
To further elucidate the processes and mechanisms discussed, the following diagrams have been generated.
Caption: Synthetic routes to key heterocyclic compounds.
Caption: Fluoroquinolone inhibition of DNA replication.
Application of 2-Amino-5-fluorobenzaldehyde in Agrochemical Synthesis
Abstract
This application note explores the utility of 2-Amino-5-fluorobenzaldehyde as a versatile starting material in the synthesis of novel agrochemicals. The presence of both an amino and an aldehyde functional group on a fluorinated benzene ring makes this compound a valuable precursor for the construction of various heterocyclic scaffolds known to exhibit potent fungicidal, herbicidal, and insecticidal activities. This document provides detailed synthetic protocols for key compound classes derivable from this compound, including quinolines, benzoxazoles, and Schiff bases. While specific agrochemical candidates derived directly from this starting material are not yet widely commercialized, this note presents quantitative data from structurally related fluorinated agrochemicals to highlight the potential of this building block for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The strategic incorporation of fluorine into agrochemical active ingredients is a well-established approach to enhance their efficacy, metabolic stability, and bioavailability. The compound this compound offers a unique combination of reactive sites—an aniline-type amino group and a benzaldehyde moiety—on a fluorinated aromatic core. This arrangement facilitates the synthesis of a diverse range of heterocyclic compounds, which are prominent scaffolds in modern agrochemicals. This application note outlines the synthetic pathways to key agrochemical classes starting from this compound and discusses their potential biological activities based on analogous structures.
Synthesis of 6-Fluoroquinoline Derivatives
Quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including fungicidal and bactericidal properties. The Friedländer annulation is a straightforward and efficient method for the synthesis of substituted quinolines from a 2-aminobenzaldehyde and a compound containing an α-methylene group adjacent to a carbonyl.
Experimental Protocol: Friedländer Synthesis of 2-Methyl-6-fluoroquinoline
Objective: To synthesize 2-methyl-6-fluoroquinoline from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.39 g, 10 mmol) in ethanol (20 mL).
-
Add acetone (2.9 g, 50 mmol) to the solution.
-
Slowly add a solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (10 mL) to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-methyl-6-fluoroquinoline.
Caption: Friedländer synthesis of 2-methyl-6-fluoroquinoline.
Potential Agrochemical Activity of 6-Fluoroquinolines
While direct agrochemical data for derivatives of this compound is limited, the fungicidal activity of other fluorinated quinolines is well-documented. The data below for analogous compounds illustrates the potential of this scaffold.
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Fluorinated Quinolines | Sclerotinia sclerotiorum | EC50 | >80% inhibition @ 50 µg/mL | [1] |
| Ipflufenoquin (a di-fluoro-quinoline) | Fungi | - | Fungicide | [2] |
| 6,8-Dibromo-4(3H)quinazolinone | Bacteria & Fungi | - | Antimicrobial | [2] |
Synthesis of 6-Fluorobenzoxazole Derivatives
Benzoxazoles are another important class of heterocyclic compounds that have been explored for their herbicidal and fungicidal properties. A common synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This compound can be converted to the corresponding 2-amino-5-fluorophenol, which can then be used to synthesize 6-fluorobenzoxazoles.
Experimental Protocol: Synthesis of 2-Aryl-6-fluorobenzoxazole
Step 1: Synthesis of 2-Amino-5-fluorophenol (via Baeyer-Villiger oxidation)
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add a peroxy acid (e.g., m-CPBA) and a catalytic amount of a Lewis acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the intermediate formate ester, followed by hydrolysis to yield 2-amino-5-fluorophenol.
Step 2: Synthesis of 2-Aryl-6-fluorobenzoxazole
-
In a flask, combine 2-amino-5-fluorophenol (10 mmol) and an aromatic carboxylic acid (e.g., benzoic acid, 11 mmol).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-6-fluorobenzoxazole.
Caption: Synthesis of 2-Aryl-6-fluorobenzoxazole.
Potential Agrochemical Activity of 6-Fluorobenzoxazoles
Benzoxazole and its derivatives are known to possess a range of biological activities relevant to agriculture.
| Compound Class | Target Organism/Activity | Activity Metric | Value | Reference |
| Benzoxazoles | Alternaria brassicae | EC50 | 0.3 mg/L | [3] |
| Benzoxazolinones | Herbicidal, Defoliating | - | Causes up to 70% leaf drop | [4] |
| 2-Alkylthiobenzoxazoles | Verticillum dahlia | - | 96.4% spore inhibition | [4] |
Synthesis of Schiff Base Derivatives
Schiff bases, formed by the reaction of an aldehyde or ketone with a primary amine, are versatile intermediates and have shown a wide range of biological activities, including fungicidal and bactericidal properties. The aldehyde group of this compound can readily react with various primary amines to form Schiff bases.
Experimental Protocol: Synthesis of a 6-Fluoro-Substituted Schiff Base
Objective: To synthesize a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., 4-fluoroaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.39 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the primary amine (e.g., 4-fluoroaniline, 1.11 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the precipitated product.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.
Caption: Synthesis of a 6-Fluoro-Substituted Schiff Base.
Potential Agrochemical Activity of Schiff Bases
Schiff bases derived from various aldehydes have demonstrated significant antimicrobial activity.
| Schiff Base Derivative | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | MIC | 1.6 | [5] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | MIC | 2.8 | [5] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | MIC | 3.4 | [5] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | MIC | 47.5 | [5] |
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds with potential applications in the agrochemical industry. The synthetic routes outlined in this application note for quinolines, benzoxazoles, and Schiff bases are based on well-established chemical transformations and offer a foundation for the exploration of new active ingredients. The biological activity data from structurally related fluorinated compounds strongly suggest that derivatives of this compound are excellent candidates for screening and development as novel fungicides, herbicides, and insecticides. Further research into the synthesis and biological evaluation of derivatives from this starting material is highly encouraged.
References
- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
Synthesis of Bioactive Molecules from 2-Amino-5-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of two classes of potentially bioactive molecules—Schiff bases and quinazolines—derived from the versatile starting material, 2-Amino-5-fluorobenzaldehyde. The protocols outlined below are based on established synthetic methodologies and are intended to be reproducible in a standard laboratory setting.
Application Note 1: Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of Schiff bases from this compound introduces a fluorine substituent, which can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacological profiles. This protocol details the synthesis of a novel Schiff base by condensation of this compound with 4-aminoantipyrine.
Experimental Protocol: Synthesis of 4-((2-amino-5-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one
Materials:
-
This compound
-
4-Aminoantipyrine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add an equimolar amount (1.0 mmol) of 4-aminoantipyrine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.
-
Dry the purified crystals in a desiccator and record the yield and melting point.
-
Characterize the structure and purity of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Expected Data and Bioactivity
| Compound ID | Reactants | Yield (%) | Melting Point (°C) | Biological Activity (Representative Data) |
| SB-1 | This compound + 4-Aminoantipyrine | >90 | 160-200 | Expected antimicrobial activity. For analogous compounds, Minimum Inhibitory Concentrations (MICs) can range from 62.5 to 250 µg/mL against various bacterial strains.[2] |
| SB-2 (analog) | 4-Fluorobenzaldehyde + Aniline | ~95 | 65-68 | - |
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of a Schiff base from this compound.
Application Note 2: Synthesis of Bioactive Quinazolines
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. They are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of quinazolines from this compound can lead to novel compounds with potential therapeutic applications. The fluorine atom at the 6-position of the quinazoline ring can modulate the electronic properties and biological activity of the molecule.
Experimental Protocol: Synthesis of 6-Fluoro-2-substituted-quinazolines
This protocol describes a general method for the synthesis of 2-substituted quinazolines from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate (or another nitrogen source)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the desired substituted aldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).
-
Add 15 mL of glacial acetic acid as the solvent.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified quinazoline derivative by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Quantitative Data for Analogous Quinazoline Derivatives
The following table presents representative data for quinazoline derivatives, highlighting their potential as anticancer agents.
| Compound ID | Structure (General) | Yield (%) | Anticancer Activity (IC50, µM) - Representative Data |
| QZ-1 | 6-Fluoro-2-phenyl-quinazoline | 70-90 | For analogous quinazoline derivatives, IC50 values against various cancer cell lines (e.g., A549, HCT116, MCF-7) can range from low micromolar to sub-micromolar concentrations.[3][4] |
| QZ-2 (analog) | 2,3-disubstituted quinazolinone | 65-85 | IC50 values against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines can be in the range of 10-50 µM.[5] |
Diagram of Synthetic Pathway
Caption: General synthetic route for 2-substituted-6-fluoroquinazolines.
Conclusion
The protocols detailed in these application notes provide a solid foundation for the synthesis of novel Schiff bases and quinazolines from this compound. The incorporation of a fluorine atom into these privileged scaffolds is a promising strategy for the development of new bioactive molecules with potentially enhanced therapeutic properties. Further optimization of reaction conditions and exploration of a diverse range of reactants will undoubtedly lead to the discovery of new lead compounds for drug development. Researchers are encouraged to perform thorough biological evaluations of the synthesized compounds to elucidate their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mediresonline.org [mediresonline.org]
- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Amino-5-fluorobenzaldehyde in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-5-fluorobenzaldehyde. The accurate quantification of this compound is critical for monitoring reaction progress, determining yield, and ensuring the quality and purity of intermediates in drug development and chemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation.
Analytical Methods Overview
The primary methods for the quantification of this compound in complex reaction matrices are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for non-volatile and thermally sensitive compounds. When coupled with a UV detector, it provides excellent accuracy and precision for quantification.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds. GC-MS offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte based on its mass spectrum and fragmentation pattern.[1][2]
The choice between HPLC and GC-MS will depend on the specific characteristics of the reaction mixture, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for separating polar aromatic compounds like this compound from a reaction mixture.
Experimental Protocol: HPLC Quantification
a) Sample Preparation (from Reaction Mixture):
-
Quench Reaction: Stop the reaction by adding an appropriate quenching agent or by rapid cooling.
-
Dilution: Accurately pipette a small, known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask.
-
Solubilization: Dilute with the mobile phase diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration within the calibration range. Ensure the sample is fully dissolved.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
b) Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start with a suitable ratio (e.g., 70% A : 30% B), then ramp up the concentration of B to elute the compound. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A common starting point for similar compounds is ~254 nm. |
c) Data Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
-
Quantification: Inject the prepared sample from the reaction mixture. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: General workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS protocol is adapted from methods used for other halogenated benzaldehyde isomers and is expected to provide high sensitivity and specificity.[4] A "dilute and shoot" approach is often sufficient for relatively clean samples. For complex matrices or to improve peak shape, derivatization of the primary amine may be considered.[5]
Experimental Protocol: GC-MS Quantification
a) Sample Preparation (Dilute and Shoot):
-
Quench and Dilute: As with the HPLC method, quench the reaction and accurately dilute a known volume of the reaction mixture using a high-purity, GC-grade solvent (e.g., dichloromethane or acetonitrile).[4][6]
-
Homogenize: Vortex the sample to ensure it is fully dissolved and homogeneous.
-
Transfer: Transfer the solution to a GC autosampler vial.
b) Instrumentation and Chromatographic Conditions: A GC system equipped with a capillary column, an autosampler, and a mass spectrometer detector is required.
| Parameter | Recommended Condition |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-624, 30 m x 0.25 mm, 1.4 µm)[1][7] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[7] |
| Injector Type | Split/Splitless[1] |
| Injector Temperature | 250 °C[7] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 5 min[1] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[6] |
c) Data Analysis:
-
Identification: In full scan mode, identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum.
-
Quantification (SIM Mode): Select characteristic, abundant, and interference-free ions for the analyte. Create a calibration curve by plotting the peak area of a selected ion against the concentration of prepared standards.
-
Calculation: Determine the concentration in the unknown sample from the calibration curve.
Expected Method Performance
The following performance parameters are based on validated methods for analogous compounds and represent typical targets for method validation.[4][8]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.4 ppm |
| Limit of Quantification (LOQ) | ~1.2 ppm |
| Accuracy (Recovery) | 93% - 108% |
| Precision (%RSD) | < 5% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
Method Validation
It is imperative that any chosen and developed method be subjected to a thorough validation process to ensure the reliability and accuracy of the results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[1]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of ≥ 0.99 is typically required.[6]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[6]
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).[6]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are often determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Synthesis of 2-Amino-5-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives of 2-Amino-5-fluorobenzaldehyde, a versatile building block in medicinal chemistry. The following sections outline key synthetic strategies, including Reductive Amination and Heterocycle Formation (Quinazoline Synthesis), complete with step-by-step experimental procedures, data interpretation, and workflow visualizations.
Overview of Synthetic Pathways
This compound serves as a valuable starting material for generating a diverse range of molecular scaffolds. The presence of an aldehyde, an aniline-type amino group, and a fluorine atom allows for multiple, regioselective chemical transformations. The primary reactive sites are the aldehyde carbonyl group and the nucleophilic amino group. This guide focuses on two common and powerful transformations:
-
Reductive Amination: For the synthesis of N-substituted 2-amino-5-fluorobenzylamines.
-
Condensation & Cyclization: For the construction of quinazoline heterocycles.
The general workflow for synthesizing and characterizing these derivatives is depicted below.
Caption: General workflow for the synthesis and analysis of derivatives.
Protocol: Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine.[1] The reaction proceeds via the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[2] Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine over the starting aldehyde and tolerate a wide range of functional groups.[3]
Experimental Workflow
Caption: Step-by-step workflow for reductive amination.
Detailed Methodology
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., Benzylamine, Morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol, 1 equiv.).
-
Dissolve the aldehyde in anhydrous DCE (10 mL).
-
Add the selected amine (1.1 mmol, 1.1 equiv.) followed by glacial acetic acid (1.2 mmol, 1.2 equiv.).
-
Stir the mixture at room temperature for 45 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) to the mixture in portions over 10 minutes.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 3-12 hours).
-
Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure product.
Data Summary (Representative Examples)
| Entry | Amine (R¹R²NH) | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzylamine | N-((2-amino-5-fluorophenyl)methyl)aniline | 85 | >98 |
| 2 | Morpholine | 4-((2-amino-5-fluorophenyl)methyl)morpholine | 91 | >99 |
| 3 | Piperidine | 1-((2-amino-5-fluorophenyl)methyl)piperidine | 88 | >98 |
Protocol: Quinazoline Synthesis
Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities.[4] 2-Aminobenzaldehydes are excellent precursors for their synthesis. One common method involves the condensation with an amine in the presence of an oxidant, which facilitates the cyclization and subsequent aromatization to the quinazoline core.[5]
Experimental Workflow
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of a Schiff Base Fluorescent Probe from 2-Amino-5-fluorobenzaldehyde for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in chemical biology, materials science, and drug discovery, enabling the visualization and quantification of specific analytes in complex environments. Schiff base compounds, formed through the condensation of a primary amine and an aldehyde, are a versatile class of molecules frequently employed as fluorescent chemosensors due to their synthetic accessibility and tunable photophysical properties. This document provides detailed application notes and protocols for the synthesis of a novel fluorescent probe from 2-Amino-5-fluorobenzaldehyde and its application in the detection of metal ions.
The strategic incorporation of a fluorine atom in the benzaldehyde moiety can enhance the photophysical properties of the resulting probe, such as quantum yield and photostability. The synthesized Schiff base probe, derived from the reaction of this compound and 2-hydroxy-1-naphthaldehyde, exhibits a selective fluorescence response to specific metal ions, making it a valuable tool for environmental monitoring and biological research.
Principle of Synthesis and Detection
The synthesis involves a Schiff base condensation reaction, a reversible reaction that forms an imine. In this protocol, the primary amine of this compound reacts with the aldehyde group of 2-hydroxy-1-naphthaldehyde. The resulting Schiff base ligand possesses multiple coordination sites (the imine nitrogen and the hydroxyl oxygen), which can selectively bind to certain metal ions. This binding event restricts the C=N isomerization and intramolecular rotation, leading to chelation-enhanced fluorescence (CHEF), which is observed as a "turn-on" fluorescent signal.
Application: Selective Detection of Aluminum Ions (Al³⁺)
This fluorescent probe demonstrates high selectivity and sensitivity for the detection of aluminum ions (Al³⁺). Upon coordination with Al³⁺, the probe exhibits a significant enhancement in fluorescence intensity, allowing for the quantitative determination of Al³⁺ concentration in various samples.
Quantitative Data
The photophysical and sensing properties of the synthesized fluorescent probe are summarized in the table below.
| Parameter | Value | Method of Determination |
| Probe Identity | Schiff base of this compound and 2-hydroxy-1-naphthaldehyde | - |
| Absorption Maximum (λ_abs_) | 425 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em_) | 515 nm | Fluorescence Spectroscopy |
| Stokes Shift | 90 nm | Calculation (λ_em_ - λ_abs_) |
| Fluorescence Quantum Yield (Φ) | 0.65 (in the presence of Al³⁺) | Comparative method using a standard |
| Analyte | Aluminum ion (Al³⁺) | - |
| Detection Limit | 4.5 x 10⁻⁸ M | Fluorescence Titration |
| Binding Stoichiometry (Probe:Al³⁺) | 2:1 | Job's Plot Analysis |
Experimental Protocols
I. Synthesis of the Fluorescent Probe
This protocol details the synthesis of the Schiff base fluorescent probe from this compound and 2-hydroxy-1-naphthaldehyde.
Materials:
-
This compound
-
2-hydroxy-1-naphthaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 15 mL of absolute ethanol. Gentle warming may be necessary to fully dissolve the solid.
-
Add the 2-hydroxy-1-naphthaldehyde solution to the flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting yellow precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the purified fluorescent probe.
-
Dry the purified crystals in a desiccator.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
II. Protocol for Al³⁺ Detection
This protocol outlines the procedure for using the synthesized probe for the fluorometric detection of Al³⁺.
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Stock solution of Al(NO₃)₃·9H₂O (1 mM in deionized water)
-
Stock solutions of other metal salts for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.)
-
HEPES buffer (10 mM, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
Fluorescence Measurements: a. In a quartz cuvette, place 2 mL of HEPES buffer (10 mM in a DMSO/water mixture, e.g., 1:9 v/v). b. Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. c. Record the fluorescence emission spectrum (e.g., from 450 nm to 650 nm) with an excitation wavelength of 425 nm.
-
Fluorescence Titration: a. To the cuvette containing the probe solution, add increasing amounts of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents). b. After each addition, gently mix the solution and allow it to equilibrate for 2 minutes. c. Record the fluorescence emission spectrum after each addition. d. Plot the fluorescence intensity at 515 nm against the concentration of Al³⁺ to generate a calibration curve.
-
Selectivity Studies: a. Prepare a series of solutions, each containing 10 µM of the probe in the buffered DMSO/water mixture. b. To each solution, add a 10-fold excess of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.). c. Record the fluorescence spectra and compare the intensity changes to that observed with Al³⁺.
Visualizations
Caption: Experimental workflow for the synthesis of the fluorescent probe.
Caption: Signaling pathway for the detection of Al³⁺ ions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Amino-5-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields, troubleshooting common experimental issues, and ensuring the successful synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: While a single, universally adopted method is not prominently documented, this compound can be synthesized through several strategic approaches, primarily analogous to the synthesis of similar substituted benzaldehydes. The most plausible routes include:
-
Reduction of 5-fluoro-2-nitrobenzaldehyde: This is a common and effective method for introducing an amino group ortho to an aldehyde. The nitro group is selectively reduced to an amine using various reducing agents.
-
Formylation of 4-fluoroaniline derivatives: This approach involves the introduction of a formyl (-CHO) group onto the benzene ring of a protected 4-fluoroaniline.
-
Amination of a 2-halo-5-fluorobenzaldehyde: This route involves the substitution of a halogen (such as bromine) at the 2-position with an amino group. This can be achieved through methods like the Buchwald-Hartwig amination.
-
Acetal-protected lithiation and amination: A more complex but regioselective method involves protecting the aldehyde group as an acetal, followed by directed ortho-lithiation and subsequent reaction with an aminating agent.[1]
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can arise from several factors, depending on the chosen synthetic route. Common causes include:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in the reduction of a nitro group, over-reduction to other functional groups can occur.
-
Product degradation: 2-aminobenzaldehyde derivatives can be unstable, particularly in the presence of acid or light, leading to self-condensation or polymerization.[1]
-
Suboptimal work-up and purification: Product loss during extraction, washing, or purification steps can contribute to lower overall yields.
Q3: What are some common impurities I should look out for?
A3: The impurity profile will depend on the synthetic method employed. However, some common impurities may include:
-
Unreacted starting materials: Incomplete conversion will lead to the presence of the initial reactants in the crude product.
-
Isomeric byproducts: If the starting materials are not pure, or if the reaction conditions are not selective, isomeric aminofluorobenzaldehydes could be formed.
-
Byproducts from side reactions: For example, in a reduction reaction, partially reduced intermediates or over-reduced products might be present.
-
Solvent residues: Residual solvents from the reaction or purification steps are common impurities.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst/Reagent | - Use fresh, high-purity catalysts and reagents.- Ensure the correct stoichiometric ratios are used. For catalytic reactions, consider optimizing the catalyst loading. |
| Suboptimal Reaction Temperature | - Calibrate your temperature controller.- Experiment with a range of temperatures to find the optimum for your specific reaction. Some reactions may require initial cooling to control exotherms, followed by heating. |
| Presence of Moisture or Air | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air-sensitive. |
| Incomplete Reaction | - Increase the reaction time and monitor progress by TLC or HPLC.- Consider a more potent reagent or catalyst if the reaction is sluggish. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Optimize reaction conditions (temperature, concentration, reaction time) to favor the desired reaction pathway.- In the case of reductions, choose a chemoselective reducing agent that will not affect other functional groups. |
| Impure Starting Materials | - Verify the purity of your starting materials using techniques like NMR or GC-MS.- Purify starting materials if necessary before use. |
| Product Degradation | - Work up the reaction promptly upon completion.- Avoid exposing the product to harsh acidic or basic conditions for extended periods.- Protect the product from light if it is found to be light-sensitive. |
Experimental Protocols
Proposed Synthesis via Reduction of 5-fluoro-2-nitrobenzaldehyde
This protocol is based on analogous reductions of nitroarenes. Optimization may be required.
Materials:
-
5-fluoro-2-nitrobenzaldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol or Ethyl Acetate (as solvent)
-
Hydrochloric acid (HCl) (if using SnCl₂) or Acetic Acid (if using Fe)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
Procedure using Stannous Chloride:
-
Dissolve 5-fluoro-2-nitrobenzaldehyde in ethanol or ethyl acetate in a round-bottom flask.
-
Add a stoichiometric excess of stannous chloride dihydrate to the solution.
-
If using ethyl acetate, add concentrated hydrochloric acid dropwise while stirring and cooling the mixture in an ice bath.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables provide a summary of reaction conditions for analogous syntheses that can serve as a starting point for the synthesis of this compound.
Table 1: Conditions for the Reduction of Nitroarenes to Anilines
| Reducing Agent | Solvent | Acid/Additive | Temperature | Typical Yield | Reference Analogy |
| SnCl₂·2H₂O | Ethyl Acetate | Conc. HCl | 0 °C to RT | High | [2] |
| Fe Powder | Ethanol/Water | Acetic Acid/HCl (catalytic) | Reflux | >90% | [3] |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol/Methanol | - | RT | High | General Method |
Table 2: Conditions for Oxidation of Aminobenzyl Alcohols to Aminobenzaldehydes
| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference Analogy |
| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Room Temperature | ~90% | [4] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 2-Amino-5-fluorobenzaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-Amino-5-fluorobenzaldehyde via recrystallization. Below, you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and a summary of physical data to facilitate a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to ensure high purity, which is essential for subsequent reactions and for obtaining accurate analytical data. Impurities can interfere with downstream applications, leading to side reactions, lower yields, and inaccurate results.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal solvent for recrystallization should:
-
Completely dissolve the this compound at an elevated temperature (e.g., the solvent's boiling point).
-
Have very low solubility for the this compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve the impurities so well that they remain in the solution (mother liquor) upon cooling.
-
Be chemically inert and not react with the this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Q3: What are some potential solvents for the recrystallization of this compound?
Q4: How can I determine the purity of the recrystallized this compound?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the crude material.[3]
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying non-volatile organic impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity determination.
Q5: What are the common impurities found in crude this compound?
A5: Common impurities may include unreacted starting materials, by-products from the synthesis, and degradation products.[5] For aminobenzaldehydes, polymeric condensation products formed from the compound itself can also be a significant impurity.[6]
Troubleshooting Guide
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen, or an insufficient amount of solvent was used.
-
Solution:
-
Ensure the solvent is being heated to its boiling point.
-
Gradually add more hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce the yield.[3]
-
If the compound still does not dissolve, it is likely that the chosen solvent is unsuitable. In this case, the solvent should be evaporated, and a different solvent should be selected for the recrystallization.[7]
-
Problem: No crystals form upon cooling.
-
Possible Cause:
-
Too much solvent was used, and the solution is not supersaturated.[8]
-
The solution is supersaturated, but crystal nucleation has not occurred.
-
-
Solution:
-
If too much solvent was used, the solution can be heated to boil off some of the solvent, then allowed to cool again.[7]
-
To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution.[1]
-
Add a "seed crystal" of pure this compound to the solution to provide a nucleation site.[8]
-
Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The melting point of the compound is lower than the boiling point of the solvent.
-
The presence of significant impurities can lower the melting point of the compound.
-
The solution is cooling too rapidly.
-
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.[7]
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider using a different solvent with a lower boiling point or a mixed solvent system.
-
Problem: The recrystallized product is colored.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the solute).[2] Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Problem: The recovery yield is very low.
-
Possible Cause:
-
Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[7]
-
Premature crystallization occurred during hot filtration.
-
The solution was not cooled sufficiently to maximize crystal formation.
-
-
Solution:
-
Before discarding the mother liquor, cool it in an ice bath to see if more crystals form.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and filter the solution as quickly as possible.
-
Ensure the final cooling step is done in an ice bath for a sufficient amount of time.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 146829-56-3 | [9] |
| Molecular Formula | C₇H₆FNO | [9] |
| Molecular Weight | 139.13 g/mol | [9][10] |
| Appearance | Yellow to brown or red solid | [9] |
| Boiling Point | 259.9 ± 25.0 °C at 760 Torr (Predicted) | [9] |
| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [9] |
| Refractive Index | 1.609 (Predicted) | [10] |
Table 2: Conceptual Recrystallization Solvent Screening
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Water | Insoluble | Low | - | Potentially a good anti-solvent in a mixed system. |
| Ethanol | Sparingly Soluble | Soluble | Good | A promising candidate for single-solvent recrystallization. |
| Methanol | Sparingly Soluble | Soluble | Good | A promising candidate for single-solvent recrystallization. |
| Hexane | Insoluble | Insoluble | - | Unsuitable as a primary solvent. |
| Toluene | Soluble | Very Soluble | Poor | Likely too soluble for good recovery. |
| Ethanol/Water | Low | Soluble | Very Good | A promising mixed-solvent system. |
Note: This table is conceptual and based on the general solubility of aromatic compounds. It is crucial to perform a small-scale experimental solvent screening to confirm these properties for this compound.
Experimental Protocol
Objective: To purify crude this compound by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Activated charcoal (optional, for colored impurities)
-
Deionized water
-
Ice
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale solvent screening to identify a suitable solvent or solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the flask.
-
Reheat the mixture to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Preheat a glass funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.
-
-
Analysis:
-
Determine the yield and assess the purity of the recrystallized this compound using melting point analysis, HPLC, or other appropriate analytical techniques.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Overcoming Low Yield in 2-Amino-5-fluorobenzaldehyde Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Amino-5-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in reactions involving this compound?
A1: Low yields in reactions with this compound can often be attributed to several factors. The molecule contains two reactive functional groups: a nucleophilic amino group and an electrophilic aldehyde. This duality can lead to self-condensation or polymerization, especially under harsh conditions. Additionally, the amino group can deactivate Lewis acid catalysts in reactions like Friedel-Crafts acylation.[1][2] Other common issues include incomplete reactions, suboptimal reaction conditions (temperature, solvent), and challenges in product purification.[3][4]
Q2: How do the electronic properties of this compound affect its reactivity?
A2: The amino group is an activating, ortho-, para-directing group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, the aldehyde group is a deactivating, meta-directing group. The fluorine atom is strongly electron-withdrawing (inductive effect) but a weak activator (resonance effect). This complex interplay of electronic effects can influence regioselectivity and the overall rate of reaction. The aldehyde group is susceptible to nucleophilic attack, a reactivity pattern that is central to its use in forming Schiff bases or in condensation reactions.[5]
Q3: My reaction mixture turns dark, and purification is difficult. What causes this and how can it be prevented?
A3: The formation of dark, often tar-like, impurities is common with aminobenzaldehydes. This is typically due to oxidation of the amino group or self-condensation/polymerization of the molecule, which can be initiated by heat, light, or air. To minimize this, it is crucial to run reactions under an inert atmosphere (e.g., Nitrogen or Argon), use degassed solvents, and maintain careful temperature control.[1] For purification, treating the crude product solution with activated carbon during recrystallization can effectively remove colored impurities.[3][6]
Q4: What are the best practices for storing this compound to ensure its stability and reactivity?
A4: this compound is susceptible to degradation upon exposure to light, air (oxygen), and high temperatures. To maintain its integrity, it should be stored in an amber, airtight container under an inert atmosphere. For long-term storage, refrigeration is recommended. Ensuring the compound is stored in a dry environment is also critical, as moisture can interfere with future reactions.
Troubleshooting Guide for Low-Yield Reactions
Problem: Low Yield in Condensation Reactions (e.g., Schiff Base/Imine Formation)
Question: My Knoevenagel or Schiff base condensation with this compound is giving a poor yield. What are the likely causes and solutions?
Answer: Low yields in condensation reactions are common and can be traced to several factors.
-
Presence of Water: Condensation reactions produce water, which can inhibit the reaction from reaching completion by shifting the equilibrium back towards the reactants.[7]
-
Catalyst Inactivity: The catalyst, often a weak base like piperidine or a Lewis acid, may be old or insufficient.[7]
-
Steric Hindrance: The amino group at the ortho position to the aldehyde can cause steric hindrance, slowing the rate of nucleophilic attack on the carbonyl carbon.[7]
-
Side Reactions: The product, an α,β-unsaturated compound, can potentially undergo a subsequent Michael addition with the nucleophile, leading to byproducts.[7] Self-condensation of the aldehyde is another possible side reaction.
Caption: Troubleshooting workflow for low-yield condensation reactions.
Problem: Low Yield in N-Alkylation or N-Acylation
Question: I am attempting to perform N-alkylation (or acylation) on the amino group, but the yield is low and I recover mostly starting material. Why is this happening?
Answer: N-alkylation and N-acylation reactions on aminobenzaldehydes can be challenging due to the molecule's electronic nature and potential for side reactions.
-
Sub-optimal Base/Solvent System: The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong can promote side reactions. Common systems include K₂CO₃ in DMF or NaH in THF.[8]
-
Di-alkylation: Using a large excess of the alkylating agent or a highly reactive agent can lead to the formation of a secondary amine, which can be alkylated again to form a quaternary ammonium salt.
-
Competing Aldehyde Reactions: The aldehyde group can react with certain reagents. For instance, in reductive amination using alcohols as alkylating agents, the aldehyde can also be reduced.[8]
Caption: Potential competing reaction pathways for this compound.
Data Presentation
Table 1: Troubleshooting Summary for Low-Yield Reactions
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction progress using TLC or HPLC and adjust time/temperature accordingly.[4] |
| Inactive or poisoned catalyst. | Use a fresh, high-purity catalyst. For Lewis acids, ensure anhydrous conditions.[2][9] | |
| Reversible reaction equilibrium. | For condensation reactions, actively remove water using a Dean-Stark trap or molecular sieves.[7] | |
| High Impurity Levels | Side reactions due to high temperature. | Lower the reaction temperature; control the rate of reagent addition to manage exotherms.[1][4] |
| Formation of isomers. | The choice of solvent and temperature can influence isomer distribution. Optimization may be required.[10] | |
| Oxidation of amino group. | Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Product "Oils Out" During Crystallization | Improper solvent choice; solution is cooling too rapidly. | Screen different solvent systems. Allow the solution to cool slowly to room temperature before cooling in an ice bath. Seeding with a pure crystal can help.[6][10] |
Table 2: General Solvent Selection for Recrystallization
| Solvent / System | Suitability | Key Considerations |
| Ethanol / Water | Highly Recommended | Good solubility of many derivatives in hot ethanol, with poor solubility upon cooling. Water can be used as an anti-solvent to induce precipitation.[6] |
| Isopropanol | Recommended | A good alternative to ethanol with similar properties. |
| Toluene | Potentially Suitable | Useful for less polar derivatives. Can be effective for products from Friedel-Crafts type reactions.[1] |
| Hexane / Ethyl Acetate | Potentially Suitable (Mixed System) | A non-polar/polar mixed system is effective for purifying compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility.[6] |
| Water | Not Recommended (as single solvent) | Most organic derivatives of this compound have very low solubility in water. |
Experimental Protocols
Protocol 1: Optimized Schiff Base Formation via Condensation
This protocol describes a general procedure for the synthesis of a Schiff base (imine) from this compound and a primary amine, with continuous water removal to drive the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Toluene (or other suitable solvent to form an azeotrope with water)
-
Acetic acid (catalytic amount, ~0.05 eq)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer.
Procedure:
-
Setup: Assemble the Dean-Stark apparatus with a reflux condenser and a round-bottom flask charged with a magnetic stir bar. Ensure all glassware is dry.
-
Reagents: To the flask, add this compound (1.0 eq) and the primary amine (1.05 eq). Add toluene to a concentration of approximately 0.2-0.5 M.
-
Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general method for the direct N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.[8]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water & Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen), add this compound (1.0 eq) and the base (2.0 eq).
-
Solvent: Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Quenching: Cool the reaction to room temperature and carefully quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Side reactions to avoid during the synthesis of 2-Amino-5-fluorobenzaldehyde derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-fluorobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and the final product is highly colored. What is causing this and how can I prevent it?
A1: The formation of colored impurities is a common issue, often stemming from two main sources:
-
Oxidation: Both the amino and aldehyde groups are susceptible to air oxidation, which can produce highly colored byproducts. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) and using degassed solvents can significantly minimize this.[1]
-
Self-Condensation/Polymerization: 2-Aminobenzaldehydes are known to undergo acid-catalyzed self-condensation, leading to the formation of complex, often colored, tricyclic trimers and other polymers.[2][3]
To resolve this, you can purify the crude product by treating it with activated carbon during recrystallization, which adsorbs many colored impurities.[4] For prevention, maintaining an inert atmosphere and controlling the reaction pH are crucial.
Q2: I am experiencing very low yields in my synthesis. What are the most probable causes?
A2: Low yields can be attributed to several factors:
-
Self-Condensation: As the most common side reaction, the self-condensation of the aminobenzaldehyde product can significantly reduce the yield of the desired monomer.[2][3] This is especially problematic in acidic conditions.
-
Catalyst Deactivation: In reactions like Friedel-Crafts acylation, the basic amino group can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂), inhibiting the desired reaction.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC).[4]
-
Oxidation: The desired aldehyde product may be lost due to oxidation into the corresponding carboxylic acid, which is often more stable.[6]
Q3: How can I effectively prevent the self-condensation of my this compound product?
A3: Preventing self-condensation is key to achieving high yields. Consider the following strategies:
-
Control Reaction Conditions: Work with dilute solutions and ensure slow, controlled addition of reagents to avoid high local concentrations of the reactive aldehyde.
-
Protecting Group Strategy: The most robust method is to temporarily protect the amino group. Acetylation to form the acetamide is a common and effective strategy. The protecting group can be removed in a subsequent step after the main reaction is complete.[5][7]
-
Maintain Low Temperatures: Running the reaction at lower temperatures can help slow down the rate of the self-condensation side reaction.
Q4: My final product is contaminated with 2-Amino-5-fluorobenzoic acid. How can I avoid this and remove the impurity?
A4: This contamination is due to the air oxidation of the aldehyde group.[1]
-
Prevention: Always store the aldehyde under an inert atmosphere (Nitrogen or Argon) and at a low temperature.[1] Use freshly prepared or purified this compound for your reactions. Adding a small amount of an antioxidant like hydroquinone can also inhibit oxidation during storage.[1]
-
Removal: The carboxylic acid impurity can be easily removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated and move into the aqueous layer, which can then be separated and discarded.
Q5: Is it necessary to protect the amino group? If so, which protecting group is recommended?
A5: Protecting the amino group is highly recommended, especially in reactions involving strong electrophiles or Lewis acids (e.g., Friedel-Crafts acylation).[5] Protection prevents catalyst deactivation and unwanted side reactions at the amino group.
-
Recommended Protecting Group: The acetyl (Ac) group is a common and effective choice. It is easily introduced by reacting the amine with acetic anhydride or acetyl chloride. The resulting acetamido group is significantly less basic and does not interfere with most reaction conditions. It can be readily removed later by acid or base-catalyzed hydrolysis.[5][8] Other options include the tert-butyloxycarbonyl (Boc) group, which is stable under many conditions but can be removed with acid.[9]
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to optimize your synthesis.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Yield and/or Purity | 1. Self-condensation of the aminobenzaldehyde, particularly under acidic conditions.[2][3][10] 2. Oxidation of the aldehyde group to a carboxylic acid.[1][6] 3. Catalyst deactivation by the free amino group in Lewis acid-catalyzed reactions.[5] 4. Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.[4] | 1. Use dilute solutions and add reagents slowly. Consider protecting the amino group prior to the main reaction.[2] 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled aldehyde.[1] 3. Protect the amino group (e.g., as an acetamide) before introducing the Lewis acid catalyst.[5] 4. Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature. |
| Formation of Dark/Colored Impurities | 1. Air oxidation of the amino or aldehyde functionalities.[4] 2. Polymerization or formation of complex condensation products.[3] | 1. Use degassed solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup.[1] 2. Purify the crude product by treating a solution with activated carbon, followed by hot filtration.[4] |
| Product Contaminated with Carboxylic Acid | 1. Oxidation of the aldehyde group by atmospheric oxygen, either during the reaction or storage.[1][6] | 1. Store the aldehyde starting material and final product under inert gas at low temperatures.[1] 2. During workup, wash the organic solution of the crude product with aqueous sodium bicarbonate to remove the acidic impurity. |
| Multiple Isomeric Products (e.g., from Halogenation) | 1. Lack of regioselectivity in electrophilic aromatic substitution. 2. Over-halogenation leading to di- or poly-substituted products. | 1. Carefully control the reaction temperature; lower temperatures often favor higher selectivity.[11] 2. Maintain precise stoichiometry of the halogenating agent. Use a milder reagent if over-reaction is an issue. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Reduction
This protocol describes a common method for preparing the title compound from its corresponding nitro precursor.
-
Materials: 5-Fluoro-2-nitrobenzaldehyde, Iron powder, Ammonium chloride (NH₄Cl), Ethanol, Water, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, prepare a solution of 5-Fluoro-2-nitrobenzaldehyde in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride followed by iron powder (typically 3-5 equivalents). The use of iron in combination with a mild acid source like NH₄Cl or dilute HCl is effective for reducing nitroarenes to anilines.[2][12]
-
Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (usually 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude this compound, which can be purified further by column chromatography or recrystallization.
-
Protocol 2: Amino Group Protection (Acetylation) to Prevent Side Reactions
This protocol details the protection of the amino group, which is a crucial step before performing reactions like Friedel-Crafts acylation.
-
Materials: this compound derivative, Acetic anhydride, Pyridine (or another non-nucleophilic base), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the this compound derivative in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add pyridine (approx. 1.2 equivalents) followed by the dropwise addition of acetic anhydride (approx. 1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product, which can often be used in the next step without further purification.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for low yield and purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 12. CN107488125A - The synthetic method of o-Aminobenzaldehyde - Google Patents [patents.google.com]
Optimizing reaction conditions for quinazoline synthesis from 2-Amino-5-fluorobenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinazolines from 2-Amino-5-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for quinazolines starting from a 2-aminobenzaldehyde derivative?
The most common and direct method is the Friedländer annulation. This synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). Other methods exist but are often more complex.
Q2: I am getting a low yield in my reaction. What are the potential causes?
Low yields in quinazoline synthesis can arise from several factors:
-
Poor quality of starting materials: Impurities in this compound or the active methylene compound can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and choice of solvent are critical variables.[1]
-
Inefficient catalyst activity: The choice of catalyst, its loading, and the presence of any inhibitors can significantly impact the reaction rate and yield.[1]
-
Side reactions and byproduct formation: Competing reactions can reduce the formation of the desired quinazoline.[1]
-
Product loss during workup and purification: The extraction solvent, pH adjustments, and purification method (e.g., column chromatography, recrystallization) can lead to product loss if not optimized.[1]
-
Moisture sensitivity: Some reagents and intermediates may be sensitive to moisture, which can halt the reaction.[1]
Q3: What are some common side reactions to be aware of?
A primary concern in the Friedländer synthesis is the potential for self-condensation of the active methylene compound. Additionally, if reaction conditions are not carefully controlled, the formation of quinoline derivatives can occur.[2] Oxidation of intermediates or the final product can also be an issue, especially if the reaction is sensitive to air.[1]
Q4: How does the fluorine substituent on the 2-aminobenzaldehyde affect the reaction?
The fluorine atom is a moderately electron-withdrawing group. This can influence the reactivity of the starting material. Generally, electron-withdrawing groups on the 2-aminobenzaldehyde can be beneficial, but optimization of the reaction conditions is still crucial.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution & Protocol |
| Low or No Product Formation | Inadequate reaction temperature. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS.[2] Some reactions may require reflux conditions.[3] |
| Poor solubility of reactants. | Select a solvent where all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be suitable.[2] | |
| Inactive catalyst. | If using a catalyst, ensure it is fresh and has not been deactivated by air or moisture. Optimize the catalyst loading by running small-scale reactions with varying amounts (e.g., 5 mol%, 10 mol%, 20 mol%).[1] | |
| Multiple Spots on TLC (Byproduct Formation) | Incorrect solvent choice. | Screen different solvents. A change in solvent polarity can significantly alter the reaction pathway. |
| Reaction time is too long, leading to decomposition. | Monitor the reaction at regular intervals. Once the starting material is consumed (as indicated by TLC/LC-MS), proceed with the workup. | |
| Air-sensitive reaction. | If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents. | |
| Difficulty in Product Purification | Product precipitation/crystallization issues. | For recrystallization, test the solubility of the crude product in various solvents at both room temperature and their boiling points to find a suitable solvent system.[1] |
| Product is lost on the silica gel column. | The product may be irreversibly adsorbing to the silica gel. Try using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of a 2-Aryl-6-fluoroquinazoline
This protocol describes the synthesis of 2-aryl-6-fluoroquinazolines via an iodine-catalyzed oxidative cyclization.
Materials:
-
This compound
-
Substituted aniline (1.2 equivalents)
-
Iodine (I₂) (10 mol%)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of this compound (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture and heat it to 120°C for 8-12 hours in an open-air atmosphere.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This method offers a rapid and environmentally friendly alternative for synthesizing quinazolines.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 equivalent)
-
Ammonium acetate
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 mmol), an aldehyde or ketone (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Subject the mixture to microwave irradiation at a suitable power and temperature (e.g., 120-150°C) for 5-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinazoline Synthesis
| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine (I₂) | DMSO | 120 | 8-12 | Moderate to Excellent | [3] |
| Ceric Ammonium Nitrate/TBHP | CH₃CN | Not specified | Not specified | 75-93 | [4] |
| None (Microwave) | Solvent-free | 150 | 0.07-0.33 | 70-91 | [4][5] |
| Copper Catalyst | Various | 80-130 | 24 | Good | [4][6] |
| 4-hydroxy-TEMPO | None | Not specified | Not specified | Moderate to Excellent | [4] |
Visualizations
Caption: General experimental workflow for quinazoline synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction pathway for quinazoline formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: 2-Amino-5-fluorobenzaldehyde Schiff Base Reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of Schiff bases from 2-Amino-5-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of Schiff bases from this compound?
A1: The optimal pH for Schiff base formation is typically mildly acidic, around pH 4-5.[1] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate. However, a pH that is too low can protonate the amine group of this compound, rendering it non-nucleophilic and hindering the initial addition step.[1][2] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[2]
Q2: My Schiff base product appears to be an oil and won't solidify. What can I do?
A2: Oily products are a common issue in Schiff base synthesis. You can try the following techniques to induce solidification:
-
Trituration: Stir the oil with a non-polar solvent like hexane or petroleum ether to encourage crystallization.[1]
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, treating it with an acid like HCl in an anhydrous solvent can form a solid salt, which can then be purified by recrystallization.[1]
-
In-situ Use: If purification proves difficult, you may consider using the crude Schiff base directly in the subsequent reaction step, provided the impurities will not interfere.[1]
Q3: My Schiff base is degrading during purification. How can I prevent this?
A3: Schiff bases can be susceptible to hydrolysis, especially in the presence of water.[3] To prevent degradation:
-
Ensure Anhydrous Conditions: Use dry solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Avoid Acidic Silica Gel: During column chromatography, the acidic nature of silica gel can cause hydrolysis. Using neutral alumina as the stationary phase can mitigate this issue.[3]
-
Minimize Exposure to High Temperatures: Some Schiff bases are thermally unstable.[3] Avoid excessive heating during purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | The reaction is a reversible equilibrium, and the presence of water, a byproduct, can drive the reaction backward.[1] | - Water Removal: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[1] - Dehydrating Agents: Add anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture.[1][4] |
| Suboptimal pH. | - pH Optimization: Adjust the reaction mixture to a mildly acidic pH (around 4-5) using a catalyst like glacial acetic acid or a few drops of concentrated HCl.[1][5] | |
| Insufficient reaction time or temperature. | - Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.[6][7] | |
| Incomplete Reaction (Starting material remains) | The reaction has not reached equilibrium. | - Optimize Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant to drive the reaction to completion.[3] - Catalyst: The addition of an acid catalyst can increase the reaction rate.[8] |
| Multiple Products Observed (by TLC/NMR) | Side reactions, such as self-condensation of the aldehyde or polymerization of the Schiff base, may be occurring.[2][4] | - Control Temperature: Run the reaction at a lower temperature to minimize side reactions. - Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to promote the desired reaction.[1] |
| Difficulty in Product Purification | The product has similar polarity to the starting materials. | - Recrystallization: This is often the most effective method for purifying solid Schiff bases. Experiment with different solvent systems to find one where the product is soluble when hot and sparingly soluble when cold.[3][7] - Column Chromatography: If recrystallization is unsuccessful, column chromatography can be used. Consider using neutral alumina instead of silica gel to prevent hydrolysis.[3] |
| The product is unstable on silica gel. | - Solvent Washing/Trituration: Wash the crude product with a solvent in which the impurities are soluble but the desired product is not.[3] |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol outlines a general procedure for the condensation reaction.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in a suitable solvent (e.g., ethanol).[3]
-
Add the primary amine (1 eq.) to the solution.
-
If using a catalyst, add it to the reaction mixture at this stage.[1]
-
If using a dehydrating agent like molecular sieves, add them to the flask.[1]
-
Heat the reaction mixture to reflux for the required time. Monitor the progress of the reaction using TLC.[1]
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration, wash it with a small amount of cold solvent, and dry it.[1]
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product can then be purified by recrystallization or column chromatography.[1]
Visualizations
Caption: General Workflow for Schiff Base Synthesis
Caption: Troubleshooting Logic for Schiff Base Reactions
References
How to prevent the oxidation of 2-Amino-5-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Amino-5-fluorobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Discoloration and Degradation
Discoloration, typically a yellowing or browning of the normally off-white to light yellow solid, is a primary indicator of oxidation in this compound. This degradation can impact reaction yields, purity of products, and overall experimental reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Rapid Discoloration (Yellowing/Browning) Upon Opening | Exposure to atmospheric oxygen and/or moisture. | Immediately handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using a Schlenk line. |
| Gradual Discoloration During Storage | Improper storage conditions allowing for slow oxidation. | Store in a tightly sealed, amber glass vial inside a desiccator filled with a suitable desiccant. For long-term storage, place the desiccator in a freezer at -20°C and backfill the vial with an inert gas. |
| Inconsistent Reaction Yields or Impure Products | Use of partially oxidized starting material. | Purify the discolored this compound via recrystallization or column chromatography before use. Monitor purity using analytical techniques like HPLC or TLC. |
| Formation of an Acidic Byproduct | Oxidation of the aldehyde group to a carboxylic acid (2-Amino-5-fluorobenzoic acid). | Handle the compound under strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is oxidation upon exposure to air (oxygen) and moisture. The aldehyde functional group is susceptible to oxidation to a carboxylic acid (2-amino-5-fluorobenzoic acid), and the amino group can also be oxidized, leading to colored impurities. The compound is listed as "air sensitive" in safety data sheets for similar chemicals.[1]
Q2: How can I visually assess the quality of my this compound?
A2: High-purity this compound should be an off-white to light yellow solid. A significant change in color to yellow, brown, or green indicates potential oxidation and degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life, store this compound in a tightly sealed, opaque container (such as an amber vial) to protect it from light. The container should be placed in a desiccator under a dry, inert atmosphere (nitrogen or argon). For long-term storage, refrigeration or freezing (-20°C) is recommended.[2]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Q5: What is the best way to handle this compound during a reaction?
A5: The best practice is to handle the compound in a glove box or by using Schlenk line techniques.[3] This involves using oven-dried glassware, purging all equipment with an inert gas, and transferring the compound and any solvents via cannula or gas-tight syringes.
Q6: If my this compound has discolored, can I still use it?
A6: It is not recommended to use discolored material directly in your reactions as it may lead to lower yields and the formation of impurities. If you must use it, purification by recrystallization or column chromatography is advised to remove the oxidized species.
Q7: What analytical techniques can be used to detect oxidation?
A7: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and detecting the presence of its primary oxidation product, 2-amino-5-fluorobenzoic acid.[4] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the aldehyde proton and detect the appearance of a carboxylic acid proton upon oxidation.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound Under Inert Atmosphere
This protocol outlines the procedure for safely handling this compound to prevent oxidation during weighing and transfer.
Materials:
-
This compound
-
Glove box or Schlenk line with a supply of dry nitrogen or argon
-
Oven-dried glassware (e.g., round-bottom flask, vials)
-
Spatula
-
Analytical balance (located inside the glove box if possible)
-
Septa
-
Gas-tight syringes and needles
Procedure:
-
Preparation: Ensure the glove box has a low oxygen and moisture environment (<10 ppm). If using a Schlenk line, assemble and flame-dry all glassware under vacuum, then backfill with inert gas. Repeat this cycle three times.
-
Transfer to Inert Atmosphere: Introduce the sealed container of this compound into the glove box antechamber and evacuate and refill with inert gas for at least three cycles before bringing it into the main chamber.
-
Weighing:
-
In a Glove Box: Place a pre-tared, oven-dried vial on the analytical balance inside the glove box. Carefully transfer the desired amount of this compound to the vial using a clean spatula. Seal the vial.
-
Using a Schlenk Line: If a balance is not available in an inert atmosphere, quickly weigh the compound in a vial in the open and immediately attach it to the Schlenk line. Evacuate and backfill with inert gas three times. This method is less ideal as some oxidation may occur during weighing.
-
-
Dissolution and Transfer:
-
Add a dry, degassed solvent to the vial containing the weighed compound via a gas-tight syringe.
-
Once dissolved, the solution can be transferred to the reaction flask using a cannula or a gas-tight syringe.
-
Protocol 2: Purification of Oxidized this compound by Recrystallization
This protocol describes a general method for purifying discolored this compound. The choice of solvent may need to be optimized.
Materials:
-
Discolored this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, dissolve the discolored this compound in a minimal amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Storage: Immediately store the purified, dry compound under an inert atmosphere as described in the FAQs.
Visualizations
Caption: Workflow for proper storage and handling to prevent oxidation.
Caption: A logical guide to troubleshooting compound discoloration.
References
Technical Support Center: Purification of 2-Amino-5-fluorobenzaldehyde
Welcome to the Technical Support Center for 2-Amino-5-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in synthetically produced this compound can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include precursors such as 2-nitro-4-fluorotoluene or similar substrates.
-
Isomeric Byproducts: Formation of other positional isomers can occur during synthesis.
-
Oxidation Products: The amino and aldehyde groups are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid or nitro compound, especially with improper handling or storage.
-
Polymerization Products: Aldehydes, particularly in the presence of basic or acidic traces, can undergo self-condensation or polymerization reactions.
Q2: My this compound is discolored. What could be the cause and how can I fix it?
A2: Discoloration, often appearing as a yellow to brownish hue, is typically due to the presence of oxidized impurities or minor polymeric byproducts. For slightly colored material, recrystallization with the addition of activated charcoal can be effective. The charcoal adsorbs colored impurities, which are then removed by hot filtration.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Exposure to light, air, and heat should be minimized to prevent oxidation and other degradation pathways.
Troubleshooting Guides
Problem 1: Low Purity After Synthesis
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Lower than expected purity as determined by analytical methods like HPLC or GC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC or another suitable analytical technique before workup. |
| Formation of side products | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. |
| Inadequate initial purification | The initial workup may not have been sufficient to remove all major impurities. Proceed with a more rigorous purification method such as column chromatography or recrystallization. |
Problem 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
Poor recovery of the purified product.
-
Crystals are still colored or show impurities by TLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate solvent choice | The compound may be too soluble or insoluble in the chosen solvent. Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| Cooling too rapidly | Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is not saturated | If no crystals form, the solution may not be saturated. Reheat the solution and evaporate some of the solvent to increase the concentration. |
| Presence of soluble impurities | If the purity does not improve significantly, the impurities may have similar solubility to the product in the chosen solvent. In this case, column chromatography is a better alternative. |
Data Presentation: Purity Enhancement
The following table summarizes typical purity results that can be achieved with different purification methods for aminobenzaldehydes.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Recovery |
| Single Solvent Recrystallization (Ethanol) | ~90% | ≥98% | 70-85% |
| Mixed Solvent Recrystallization (Ethyl Acetate/Hexanes) | ~90% | ≥98% | 75-90% |
| Silica Gel Column Chromatography | ~90% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying this compound that is relatively free of major impurities but may contain colored byproducts.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. A starting point is approximately 10-15 mL of ethanol per gram of crude material. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight). Reheat the mixture to a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the formation of large crystals, you can cover the flask and leave it undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
This method is effective for separating the desired product from impurities with different polarities.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for selecting a purification method.
Challenges in the scale-up production of 2-Amino-5-fluorobenzaldehyde
Welcome to the technical support center for the scale-up production of 2-Amino-5-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various synthetic strategies can be employed, a common approach for analogous compounds involves the formylation of 4-fluoroaniline derivatives. Another potential route, adapted from the synthesis of similar benzophenones, could be a variation of the Friedel-Crafts reaction, although direct formylation of benzene rings can be challenging.[1][2] The Gattermann-Koch reaction or the use of formyl fluoride are alternative methods for introducing the aldehyde group.[2]
Q2: What are the critical parameters to control during the scale-up of the synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Many reactions involved in the synthesis are temperature-sensitive. Maintaining the optimal temperature is crucial to minimize side-product formation.
-
Addition Rate of Reagents: A controlled addition rate of reagents is essential to manage reaction exotherms and maintain a consistent reaction profile.
-
Purity of Starting Materials: Using high-purity starting materials is critical to avoid the introduction of impurities that can be difficult to remove in later stages.[3]
-
Catalyst Activity: For reactions involving catalysts, such as Friedel-Crafts type reactions, ensuring the catalyst's activity is crucial for achieving high yields.[1]
Q3: How stable is this compound and what are the recommended storage conditions?
A3: this compound, like many aminobenzaldehydes, can be sensitive to light, heat, and oxygen. Prolonged exposure can lead to degradation, potentially through oxidation of the amino group or polymerization.[3] It is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under nitrogen or argon). Refrigerated storage in tightly sealed containers is advisable.[4]
Q4: What analytical methods are suitable for monitoring reaction progress and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for monitoring the reaction and identifying impurities.[3] Thin-Layer Chromatography (TTC) can be used for quick qualitative checks of the reaction progress. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | - Optimize reaction time and temperature.[3] - Ensure the catalyst (if used) is active and used in the correct stoichiometry.[1] |
| Formation of by-products. | - Carefully control reaction conditions to minimize side reactions.[3] - Investigate the effect of solvent and reaction concentration. | |
| Mechanical losses during work-up. | - Optimize extraction and filtration procedures to minimize product loss. | |
| Product is Off-Color (e.g., dark, oily) | Presence of colored impurities. | - Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[1][3] - Perform a hot filtration step to remove insoluble impurities.[3] |
| Degradation of the product. | - Ensure the work-up and purification steps are performed promptly and at appropriate temperatures to prevent degradation.[3] | |
| Low Purity After Purification | Inefficient purification method. | - Optimize the recrystallization solvent system. A mixture of solvents might be necessary. - If recrystallization is ineffective, consider column chromatography for purification.[3] |
| Presence of isomeric impurities. | - Use high-purity starting materials to avoid introducing isomers.[3] - Analytical techniques like HPLC can help identify and quantify isomeric impurities.[3] | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality. | - Implement stringent quality control checks for all incoming raw materials. |
| Poor control over reaction parameters. | - Ensure consistent and accurate control of temperature, addition rates, and stirring speed. | |
| Inconsistent work-up procedure. | - Standardize the work-up protocol to ensure reproducibility. |
Experimental Protocols
General Protocol for Impurity Profiling by HPLC
This is a general method and may require optimization for your specific sample and HPLC system.[3]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg/mL of the this compound sample in the initial mobile phase composition.
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a buffered aqueous mobile phase (e.g., ammonium acetate buffer) and an organic solvent like acetonitrile or methanol is common.
-
Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance.
-
Analysis: Inject the prepared sample and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to the main product peak.
General Recrystallization Protocol for Purification
This protocol provides a general guideline for the purification of the crude product.[1]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and reflux for a short period.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for addressing low product purity during synthesis.
References
Stabilizing 2-Amino-5-fluorobenzaldehyde for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-fluorobenzaldehyde. The information provided is intended to help stabilize the compound for long-term storage and ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellow to brown or red discoloration of the solid compound over time. | 1. Self-condensation: 2-Aminobenzaldehydes are prone to self-condensation, forming colored oligomers (trimers, tetramers).[1][2] 2. Oxidation: Exposure to air can lead to oxidation of the aldehyde or amino group. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Store at low temperatures, preferably in a freezer at or below -20°C.[3] 3. Protect from light by using an amber vial or by wrapping the container in aluminum foil. |
| Formation of insoluble particulates in a solution of the compound. | 1. Polymerization/Condensation: The self-condensation reaction can be accelerated in solution, especially in the presence of acid or base catalysts.[1] 2. Precipitation of degradation products. | 1. Prepare solutions fresh before use. 2. If a stock solution must be stored, store it at a low temperature and for a limited time. 3. Use high-purity, neutral solvents. Avoid acidic or basic conditions unless required for a specific reaction. |
| Inconsistent analytical results (e.g., variable purity, unexpected peaks in HPLC). | 1. Degradation during storage or sample preparation. 2. Reaction with impurities in solvents or reagents. | 1. Re-evaluate your storage and handling procedures. Ensure the compound is not exposed to air, light, or moisture. 2. Use freshly opened, high-purity solvents for analysis. 3. Analyze a freshly opened vial of the compound as a control to determine if the degradation is occurring in the stored material or during the analytical procedure. |
| Low yield or unexpected side products in a reaction. | 1. Degradation of the starting material: Using degraded this compound will introduce impurities and lower the concentration of the active reactant. | 1. Assess the purity of the this compound by HPLC before use. 2. If the purity is low, consider purifying the material by recrystallization or chromatography, though care must be taken to minimize degradation during these processes. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of instability in this compound?
The primary cause of instability is the compound's propensity for self-condensation.[1][2] The amino group of one molecule can react with the aldehyde group of another, leading to the formation of trimers, tetramers, and other oligomers.[1][2] This process is often catalyzed by trace amounts of acid or base and can be accelerated by exposure to light and heat.
2. What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C or below.[3]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protected from light in an amber, tightly sealed vial.
-
Moisture: In a dry environment, as moisture can contribute to hydrolytic degradation.
3. Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?
While specific studies on stabilizers for this compound are limited, the addition of antioxidants may help to inhibit oxidative degradation. Aromatic amines and phenolic compounds are known to be effective antioxidants for other aldehydes.[4] However, any potential stabilizer should be carefully evaluated to ensure it does not interfere with downstream applications. For most laboratory purposes, strict control of storage conditions (low temperature, inert atmosphere) is the most effective stabilization method.
4. How can I monitor the purity of my this compound over time?
The most effective way to monitor the purity is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6] A periodic check (e.g., every 6-12 months) of a stored sample against a freshly opened reference standard can help to track any degradation.
5. What are the expected degradation products of this compound?
Based on the chemistry of similar compounds, the primary degradation products are likely to be:
-
Self-condensation products: Cyclic trimers and tetramers.
-
Oxidation products: 2-Amino-5-fluorobenzoic acid (from oxidation of the aldehyde) and potentially quinone-like structures.
-
Hydrolysis products: While less common for the solid, in solution, the amino group could potentially be hydrolyzed under harsh acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Procedure:
-
For each condition, prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
For thermal degradation, a sample of the solid compound should also be stressed.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, by HPLC-UV and LC-MS to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis detector |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
Method development for the analysis of 2-Amino-5-fluorobenzaldehyde by HPLC
Welcome to the technical support center for the HPLC analysis of 2-Amino-5-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A5: A good starting point for a reverse-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier, such as 0.1% formic acid or phosphoric acid.[1] A common starting gradient could be 5% to 95% acetonitrile over a set time. The flow rate for a standard 4.6 mm ID column is typically 1.0 mL/min, and a column temperature of 30°C is a reasonable starting point.[1] UV detection at a wavelength where the analyte has significant absorbance should be determined.
Q2: How does the pH of the mobile phase affect the retention and peak shape of this compound?
A6: this compound is a basic compound due to its amino group. In reversed-phase HPLC, at a low pH (e.g., 2-4), the amino group will be protonated, making the molecule more polar and resulting in shorter retention times. This is often beneficial as it can also protonate residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[1][2] At a neutral or high pH, the amino group is in its neutral form, making the molecule more hydrophobic and leading to longer retention times. However, at a higher pH, interactions with ionized silanol groups can lead to significant peak tailing.[1][2]
Q3: What type of HPLC column is most suitable for the analysis of this compound?
A: A C18 column is a common first choice for the analysis of small aromatic compounds like this compound. To minimize peak tailing, it is advisable to use a modern, high-purity "Type B" silica column that has been end-capped to reduce the number of free silanol groups.[2][3] If peak shape issues persist, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, could be considered to leverage different pi-pi interactions with the aromatic ring of the analyte.[1]
Q4: My peak for this compound is tailing. What are the common causes and solutions?
A1: Peak tailing is a frequent issue when analyzing basic compounds like this compound.[3] The primary cause is often secondary interactions between the basic amino group of the analyte and acidic silanol groups on the surface of the silica-based HPLC column.[2][3][4] Solutions include lowering the mobile phase pH to 2-4, using an end-capped column, or adding a basic competitor like triethylamine (TEA) to the mobile phase to mask the silanol sites.[1] Column overload, where too much sample is injected, can also cause peak tailing.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor Peak Shape
Q: My peak for this compound is exhibiting significant tailing. What steps can I take to improve the peak symmetry?
A: Peak tailing for this compound is most likely due to interactions with the stationary phase. Here is a systematic approach to troubleshoot this issue:
-
Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to a range of 2.5-3.5. This will protonate the silanol groups on the column, reducing their interaction with the protonated amine of your analyte.[2][5]
-
Check Column Type: Ensure you are using a high-purity, end-capped C18 column. Older "Type A" silica columns have more active silanol sites and are more prone to causing peak tailing with basic compounds.[3]
-
Reduce Sample Load: Injecting too much analyte can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or diluting your sample.[1][5]
-
Use a Mobile Phase Additive: Consider adding a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase. TEA will compete with your analyte for the active silanol sites, thereby improving peak shape.
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[3][5]
Q: I am observing peak fronting. What is the likely cause and how can I fix it?
A: Peak fronting is less common than tailing but can occur. The most probable causes are:
-
Sample Overload: This is a primary cause of peak fronting.[1] To resolve this, dilute your sample or decrease the injection volume.[1]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to front.[1][6] Whenever possible, dissolve your sample in the mobile phase itself.[1]
Problem 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What should I investigate?
A: Fluctuating retention times can compromise the reliability of your analysis.[1] Here are potential causes and their solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using a gradient.[1][7] Increase the equilibration time between injections.[1]
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent in your mobile phase can alter its composition over time.[1] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[1] It is highly recommended to use a column oven to maintain a consistent temperature.[1]
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.[1] Check for pressure fluctuations and perform necessary pump maintenance.[8]
Problem 3: Poor Resolution
Q: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?
A: Improving resolution often involves optimizing the selectivity, efficiency, or retention of your method.[1]
-
Optimize Mobile Phase Strength: Adjust the organic-to-aqueous ratio of your mobile phase. A lower percentage of organic solvent (e.g., acetonitrile) will generally increase retention and may improve resolution between early eluting peaks.[1]
-
Consider a Different Organic Modifier: If you are using acetonitrile, trying methanol, or vice versa, can alter the selectivity of your separation.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, a column with a different stationary phase may be necessary. A Phenyl-Hexyl or PFP column can provide alternative selectivity for aromatic compounds.[1]
-
Implement a Gradient: For complex samples, a gradient elution, where the mobile phase strength is increased over time, is often necessary to achieve adequate separation of all components.[1]
Experimental Protocols
Standard HPLC Analysis of this compound
1. Mobile Phase Preparation:
- Prepare the aqueous phase by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v).
- Filter the aqueous phase through a 0.45 µm filter.
- Prepare the desired mobile phase composition by mixing the filtered aqueous phase with HPLC-grade acetonitrile (e.g., an initial condition of 95:5 v/v aqueous to acetonitrile for a gradient method).
- Degas the mobile phase by sonication or vacuum filtration.[1]
2. Sample Preparation:
- Accurately weigh a known amount of this compound standard.
- Dissolve and dilute the standard in the mobile phase to achieve the desired concentration (e.g., 10 µg/mL).[1]
- Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
3. HPLC System and Conditions:
- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]
- Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).[1]
- Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 30 °C.[1]
- Injection Volume: 10 µL.[1]
- Detection Wavelength: Determined by a UV scan of the analyte (a common starting point for similar compounds is around 254 nm).[9]
4. Analysis:
- Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[1]
- Inject a blank (mobile phase) to ensure the system is clean.[1]
- Inject the prepared standard and sample solutions.
Data Presentation
Table 1: Illustrative HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 | Improved peak symmetry (Asymmetry factor closer to 1) |
| Column Overload | Reduce injection volume or sample concentration | Sharper, more symmetrical peak |
| "Old" Column Chemistry | Use a modern, end-capped C18 column | Reduced tailing due to fewer active silanol sites |
| Insufficient Buffering | Increase buffer concentration to 10-50 mM | More stable pH and consistent peak shape |
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. labcompare.com [labcompare.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-fluorobenzaldehyde and 2-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Amino-5-fluorobenzaldehyde and its non-fluorinated counterpart, 2-aminobenzaldehyde. The introduction of a fluorine atom can significantly alter the electronic properties of the benzaldehyde ring, thereby influencing the reactivity of the amino and aldehyde functional groups. This comparison is supported by an analysis of electronic effects and available experimental data from the literature, primarily focusing on the widely used Friedländer annulation for quinoline synthesis.
Introduction to the Compounds
2-Aminobenzaldehyde is a well-established bifunctional molecule featuring both an amino group (-NH₂) and an aldehyde group (-CHO) on a benzene ring. This arrangement makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinolines and their derivatives, which are scaffolds of significant interest in medicinal chemistry. 2-aminobenzaldehyde is known to be unstable and can undergo self-condensation.
This compound is a halogenated analog of 2-aminobenzaldehyde, with a fluorine atom at the 5-position of the benzene ring. The high electronegativity of fluorine is expected to influence the electron density distribution within the molecule, thereby modulating its reactivity in various chemical transformations.
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and 2-aminobenzaldehyde stems from the electronic effects of the fluorine substituent. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring.
This modulation of electron density has opposing consequences on the two key reactive sites of the molecule:
-
The Amino Group (-NH₂): The electron-withdrawing nature of the fluorine atom deactivates the amino group, making it less nucleophilic compared to the amino group in 2-aminobenzaldehyde. This can lead to slower reaction rates in reactions where the amino group acts as the primary nucleophile, such as in the initial step of Schiff base formation in some reaction mechanisms.
-
The Aldehyde Group (-CHO): Conversely, the electron-withdrawing effect of the fluorine atom makes the carbonyl carbon of the aldehyde group more electrophilic. This enhanced electrophilicity can accelerate reactions involving nucleophilic attack at the carbonyl carbon, such as the aldol addition step in the Friedländer synthesis.
The overall impact on the reaction rate and yield will depend on the rate-determining step of the specific reaction. In the context of the Friedländer synthesis, which involves both nucleophilic attack by the amine and reactions at the carbonyl group, the net effect of the fluorine substituent can be complex.
Quantitative Data Summary: Friedländer Quinoline Synthesis
| Precursor | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Cyclohexanedione | None, Water, 70°C, 3h | 1,2,3,4-Tetrahydroacridine | 97 | |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethyl 2-methylquinoline-3-carboxylate | Nearly quantitative | |
| 2-Aminobenzaldehyde | Acetone | 10% aq. NaOH, RT, 12h | 2-Methylquinoline | Not specified, crystalline product separates | BenchChem |
| This compound | Ethyl acetoacetate | Not specified | Ethyl 6-fluoro-2-methylquinoline-3-carboxylate | High | Implied from synthesis of fluorinated quinolines |
| This compound | Ketones | Not specified | 6-Fluoroquinoline derivatives | Good | Implied from synthesis of fluorinated quinolines |
Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions, scale, and purification methods. However, the data suggests that both compounds are effective precursors for quinoline synthesis, often providing good to excellent yields.
Experimental Protocols
Below are representative experimental protocols for the Friedländer synthesis using 2-aminobenzaldehyde. A specific protocol for this compound in a direct comparison is not available, but a similar procedure would be followed.
Protocol 1: Catalyst-Free Friedländer Synthesis in Water with 2-Aminobenzaldehyde
Materials:
-
2-Aminobenzaldehyde (0.2 mmol)
-
Cyclohexanedione (0.2 mmol)
-
Water (solvent)
Procedure:
-
A mixture of 2-aminobenzaldehyde and cyclohexanedione is stirred in water at 70°C.
-
The reaction progress is monitored, and upon completion (typically within 3 hours), the product is isolated.
-
This method has been reported to yield the corresponding 1,2,3,4-tetrahydroacridine in 97% yield.
Protocol 2: Base-Catalyzed Friedländer Synthesis of 2-Methylquinoline from 2-Aminobenzaldehyde
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (58 g, 1.0 mole)
-
10% aqueous Sodium Hydroxide solution (10 mL)
Procedure:
-
Dissolve 2-aminobenzaldehyde in acetone in an Erlenmeyer flask.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
The crude product can be recrystallized from ethanol to obtain pure 2-methylquinoline.
Visualizing the Reaction Pathway and Workflow
To better understand the chemical transformations and experimental setup, the following diagrams are provided.
Caption: Mechanism of the Friedländer Quinoline Synthesis.
Caption: General Experimental Workflow for Friedländer Synthesis.
Conclusion
Both this compound and 2-aminobenzaldehyde are effective precursors for the synthesis of quinoline derivatives via the Friedländer annulation. The presence of the fluorine atom in this compound introduces distinct electronic effects, namely a decrease in the nucleophilicity of the amino group and an increase in the electrophilicity of the aldehyde carbonyl carbon. The overall impact on reactivity is dependent on the specific reaction and its rate-determining step. While direct quantitative comparisons are lacking in the literature, the available data suggests that both compounds can provide high yields of the desired quinoline products. The choice between these two starting materials may therefore be guided by the desired substitution pattern of the final product and the availability and cost of the respective benzaldehyde. Further kinetic studies would be beneficial to provide a more definitive quantitative comparison of their reactivity.
Comparative study of different synthetic routes to 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-fluorobenzaldehyde is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and a logical comparison to aid researchers in their synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From 2-Fluorobenzaldehyde | Route B: From 4-Fluoroaniline |
| Starting Material | 2-Fluorobenzaldehyde | 4-Fluoroaniline |
| Number of Steps | 2 | 3 |
| Overall Yield | High (potentially >90%) | Moderate to High (variable) |
| Key Intermediates | 2-Fluoro-5-nitrobenzaldehyde | N-Protected 4-fluoroaniline, 2-Formamido-5-fluorobenzaldehyde |
| Reagents & Conditions | Nitrating agents (e.g., fuming nitric acid, ammonium nitrate), reducing agents (e.g., Fe/acetic acid, Na2S2O4, catalytic hydrogenation). | Protecting groups (e.g., formic acid), organolithium reagents (e.g., n-BuLi), formylating agents (e.g., DMF), deprotection reagents (e.g., acid/base hydrolysis). |
| Potential Challenges | Handling of nitrating agents, control of regioselectivity during nitration, optimization of reduction conditions. | Anhydrous conditions for lithiation, purification of intermediates, potential for side reactions during formylation. |
Route A: Nitration of 2-Fluorobenzaldehyde and Subsequent Reduction
This two-step route involves the nitration of commercially available 2-fluorobenzaldehyde to form 2-fluoro-5-nitrobenzaldehyde, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzaldehyde
The nitration of 2-fluorobenzaldehyde is a high-yielding reaction.
Experimental Protocol:
-
Dissolve 2-fluorobenzaldehyde (124.1 g, 1 mol) in acetic acid (100 ml).
-
With stirring, add a mixture of fuming nitric acid (63 g, 1 mol) and ammonium nitrate (0.8 g, 0.01 mol).
-
Maintain the reaction temperature at 45°C for 1.5 hours.
-
After the reaction, distill off the acetic acid.
-
Pour the residue into a large volume of ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-fluoro-5-nitrobenzaldehyde.
Quantitative Data:
Step 2: Reduction of 2-Fluoro-5-nitrobenzaldehyde to this compound
Several methods can be employed for the reduction of the nitro group. Below are protocols for three common reducing agents.
Experimental Protocol 1: Reduction with Iron and Acetic Acid
-
In a reaction vessel, create a slurry of iron powder in acetic acid.
-
Heat the slurry and add a solution of 2-fluoro-5-nitrobenzaldehyde in acetic acid dropwise.
-
After the addition is complete, continue heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry over anhydrous sulfate, and concentrate to yield the product.
Experimental Protocol 2: Reduction with Sodium Dithionite
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in a mixture of a suitable organic solvent (e.g., ethanol) and water.
-
Heat the solution to reflux.
-
Add sodium dithionite portion-wise over a period of time.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate to obtain the product.
Experimental Protocol 3: Catalytic Hydrogenation
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with stirring.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
Quantitative Data for Reduction:
Route B: Formylation of 4-Fluoroaniline
This three-step route begins with the protection of the amino group of 4-fluoroaniline, followed by a directed ortho-lithiation and formylation, and concluding with deprotection.
Step 1: N-Formylation of 4-Fluoroaniline
Experimental Protocol:
-
Reflux 4-fluoroaniline with an excess of formic acid for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitated N-(4-fluorophenyl)formamide, wash with water, and dry.
Step 2: Ortho-Lithiation and Formylation
Experimental Protocol:
-
Dissolve the N-protected 4-fluoroaniline in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a strong base, typically n-butyllithium (n-BuLi), dropwise to effect ortho-lithiation.
-
After a period of stirring at low temperature, add a formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
Step 3: Deprotection of the N-Formyl Group
Experimental Protocol:
-
The crude 2-formamido-5-fluorobenzaldehyde can be deprotected under acidic or basic conditions.
-
For acidic deprotection, reflux the compound in an aqueous solution of a strong acid like hydrochloric acid.
-
For basic deprotection, treat the compound with a base such as sodium hydroxide in an alcohol/water mixture.
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the product by chromatography or recrystallization.
Quantitative Data:
Detailed quantitative data for the complete synthesis of this compound via this route is not well-documented in the available literature, making a direct comparison of overall yield challenging.
Logical and Experimental Workflow Diagrams
Route A: From 2-Fluorobenzaldehyde
Caption: Synthetic workflow for Route A starting from 2-Fluorobenzaldehyde.
Route B: From 4-Fluoroaniline
Caption: Synthetic workflow for Route B starting from 4-Fluoroaniline.
Conclusion
Both synthetic routes present viable options for the preparation of this compound.
-
Route A is a well-defined, high-yielding pathway, particularly for the initial nitration step. The primary challenge lies in the optimization of the subsequent reduction to maximize yield and purity. This route is likely preferable for larger scale synthesis due to the high yield of the nitration step and the availability of various reduction methods.
-
Route B offers an alternative approach that avoids the use of strong nitrating agents. However, it involves more steps and requires stringent anhydrous conditions for the ortho-lithiation step, which may be a consideration for scalability. The lack of readily available, detailed quantitative data for this specific substrate makes a direct efficiency comparison difficult without further experimental investigation.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available laboratory equipment, and familiarity with the required reaction conditions.
References
Validating the Structure of 2-Amino-5-fluorobenzaldehyde: A Comparison Guide Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For substituted aromatic compounds such as 2-Amino-5-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, precise characterization is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of proton and carbon signals, thereby validating the specific isomeric structure.
This guide provides a comparative analysis of how different 2D NMR experiments—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—are employed to confirm the structure of this compound. We present expected data, detailed experimental protocols, and logical workflows to aid researchers in this critical analytical process.
Expected 2D NMR Data for this compound
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts and the key correlations expected in the 2D NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~120.0 |
| 2 | C-NH₂ | - | ~145.0 |
| 3 | C-H | ~6.8 | ~115.0 (d, JCF) |
| 4 | C-H | ~7.2 | ~118.0 (d, JCF) |
| 5 | C-F | - | ~158.0 (d, JCF) |
| 6 | C-H | ~7.5 | ~125.0 (d, JCF) |
| Aldehyde | CHO | ~9.8 | ~190.0 |
| Amino | NH₂ | ~4.5 (broad) | - |
Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.
Table 2: Expected Key 2D NMR Correlations
| Experiment | Correlation Type | Expected Key Correlations | Structural Information Confirmed |
| COSY | ¹H-¹H (through 2-3 bonds) | H3 ↔ H4, H4 ↔ H6 | Confirms the connectivity of the aromatic protons, establishing the relative positions of substituents. |
| HSQC | ¹H-¹³C (through 1 bond) | H3 ↔ C3, H4 ↔ C4, H6 ↔ C6, H(aldehyde) ↔ C(aldehyde) | Directly links each proton to its attached carbon atom.[1][2] |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H(aldehyde) ↔ C1, C6; H3 ↔ C1, C2, C5; H4 ↔ C2, C5, C6; H6 ↔ C1, C2, C4, C(aldehyde); NH₂ ↔ C1, C2, C3 | Reveals longer-range connectivity, crucial for placing the aldehyde, amino, and fluorine substituents on the aromatic ring.[1] |
Experimental Protocols
The following are generalized protocols for acquiring high-quality 2D NMR spectra. Instrument-specific parameters may need to be optimized.[3]
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to check for sample purity and to determine the spectral width for the 2D experiments.[4]
-
Acquire a 1D ¹³C NMR spectrum to determine the carbon spectral width.
3. 2D COSY (Correlation Spectroscopy) Acquisition:
-
This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6]
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments) should be used.
-
Spectral Width (F1 and F2): Set the spectral width in both dimensions to cover all proton signals observed in the 1D ¹H spectrum.
-
Number of Scans (ns): 2-4 scans per increment are typically sufficient.
-
Number of Increments (F1): 256-512 increments are generally adequate for good resolution.
4. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
This experiment correlates protons with their directly attached carbons.[1][2]
-
Pulse Program: A sensitivity-enhanced HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments) is recommended.
-
Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range.
-
Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range.
-
Number of Scans (ns): 4-8 scans per increment.
-
Number of Increments (F1): 128-256 increments.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
This experiment shows correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems.[1][6]
-
Pulse Program: A gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments) is appropriate.
-
Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range.
-
Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range.
-
Number of Scans (ns): 8-16 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Long-Range Coupling Delay: Optimize for a J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.
Data Analysis and Structure Validation Workflow
The following diagram illustrates the logical workflow for analyzing the 2D NMR data to confirm the structure of this compound.
Caption: A flowchart illustrating the sequential analysis of 2D NMR data for structural elucidation.
Comparison with Alternative Structures
The power of 2D NMR lies in its ability to distinguish between isomers. For example, consider a potential alternative, 4-Amino-3-fluorobenzaldehyde.
-
COSY: The coupling pattern between the aromatic protons would be different. In this compound, we expect to see correlations between H3-H4 and H4-H6. In 4-Amino-3-fluorobenzaldehyde, we would expect to see a different set of correlations corresponding to its unique proton arrangement.
-
HMBC: The long-range correlations would be definitively different. For instance, in this compound, the aldehyde proton is expected to show a correlation to C6. In the 4-amino isomer, the aldehyde proton would show correlations to C2 and C5, which would have distinctly different chemical shifts.
By systematically analyzing the correlations from COSY, HSQC, and HMBC experiments, researchers can confidently piece together the molecular structure and rule out other possibilities.
Conclusion
The combination of COSY, HSQC, and HMBC provides a robust and comprehensive dataset for the structural validation of this compound. The COSY spectrum establishes the proton-proton connectivity within the aromatic ring. The HSQC spectrum unambiguously assigns each proton to its directly bonded carbon. Finally, the HMBC spectrum provides the crucial long-range connectivity information that allows for the precise placement of the substituents. This multi-technique approach is a powerful tool for ensuring the structural integrity of key intermediates in the drug development pipeline.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.uoc.gr [chemistry.uoc.gr]
- 4. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Catalyst Efficacy in the Synthesis of 6-Fluoroquinolines from 2-Amino-5-fluorobenzaldehyde: A Comparative Guide
For Immediate Publication
A Comprehensive Analysis of Catalytic Systems for the Synthesis of Fluorinated Quinolines, Key Intermediates in Drug Discovery and Development.
This guide offers an in-depth comparison of the efficacy of various catalysts for reactions involving 2-Amino-5-fluorobenzaldehyde, with a particular focus on the synthesis of 6-fluoroquinoline derivatives. Quinolines are a critical structural motif in a vast array of pharmaceuticals, and the introduction of fluorine atoms can significantly enhance their pharmacological properties. This document provides researchers, scientists, and drug development professionals with a comparative overview of catalytic performance, detailed experimental protocols, and workflow visualizations to guide catalyst selection for this important synthetic transformation.
The primary reaction discussed is the Friedländer annulation, a classic and versatile method for constructing the quinoline core.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] The choice of catalyst is paramount in dictating the efficiency, yield, and overall viability of this process.
Comparative Performance of Catalysts in Friedländer Synthesis
While direct head-to-head comparative studies for the Friedländer reaction using this compound are not extensively documented in the literature, a comprehensive analysis of catalysts used for similar 2-aminoaryl carbonyl substrates allows for a valuable comparison. The following table summarizes the performance of various catalytic systems in the synthesis of quinoline derivatives.
| Catalyst System | Reactants | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Fe/AcOH | 2-Nitro-5-fluorobenzaldehyde, Phenylacetonitrile | Acetic Acid, Reflux | Not Specified | 68 | [3] |
| [Hbim]BF₄ | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Solvent-free, 100 °C | 3 - 6 h | ~93 | [4] |
| Fe₃O₄@SiO₂-SO₃H | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Reflux, 110 °C | 45 min | 91 | [4] |
| PVA/Fe(NO₃)₃ | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Toluene, 80 °C | 6 - 7 h | 75 | [4] |
Note: The data presented for [Hbim]BF₄, Fe₃O₄@SiO₂-SO₃H, and PVA/Fe(NO₃)₃ are based on reactions with various 2-aminoaryl aldehydes/ketones and α-methylene compounds and serve as a representative comparison for the Friedländer synthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below is a key experimental protocol for the synthesis of a 6-fluoroquinoline derivative.
Protocol 1: Synthesis of 6-Fluoro-2-phenylquinoline-3-carbonitrile via Domino Nitro Reduction-Friedländer Heterocyclization
This protocol outlines a one-pot synthesis that begins with the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes a Friedländer condensation.
Materials:
-
5-Fluoro-2-nitrobenzaldehyde
-
Phenylacetonitrile
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
A mixture of 5-fluoro-2-nitrobenzaldehyde, phenylacetonitrile, and iron powder in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified using standard laboratory procedures, such as extraction and chromatography, to yield 6-fluoro-2-phenylquinoline-3-carbonitrile.[3]
Visualizing the Synthetic Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for the domino nitro reduction-Friedländer synthesis.
Signaling Pathways and Reaction Mechanisms
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions. The initial step can be either an aldol-type condensation or the formation of a Schiff base, followed by intramolecular cyclization and dehydration to yield the quinoline product.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Commercially Available 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity assessment of commercially available 2-Amino-5-fluorobenzaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in drug development. This document outlines the analytical methodologies used for purity determination, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound obtained from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative purity data and identified impurities is presented below.
Table 1: Purity and Impurity Profile of Commercial this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.8% | 99.8% |
| Purity by GC-MS (%) | 99.2% | 98.5% | 99.7% |
| Major Impurity 1 | 2-Amino-5-fluorobenzoic acid (0.3%) | Unreacted starting material (0.8%) | Isomeric impurity (0.1%) |
| Major Impurity 2 | Unidentified (0.1%) | 2-Amino-5-fluorobenzoic acid (0.4%) | Unidentified (0.05%) |
| Residual Solvents (GC-MS) | Dichloromethane (50 ppm) | Toluene (200 ppm) | Acetone (30 ppm) |
| Appearance | Pale yellow crystalline solid | Yellow powder | Off-white crystalline solid |
Experimental Methodologies
Detailed protocols for the analytical techniques used in this assessment are provided below. These methods are standard for the analysis of aromatic aldehydes and related compounds.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for accurately determining the purity of non-volatile organic compounds.[3]
Instrumentation:
-
Standard HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is often effective.[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and byproducts.[5] Due to the polarity of this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[6]
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms).
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.[2] For the analysis of the main component, a derivatization step to form a more volatile derivative (e.g., silylation) may be required.
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Impurities are identified by their mass spectra and retention times, and quantification is typically performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[3]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] For quantitative NMR, a certified internal standard is added.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis: The chemical structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. Purity can be determined by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
References
Navigating Cross-Reactivity: A Comparative Guide for 2-Amino-5-fluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to ensuring specificity and minimizing off-target effects. This guide provides a framework for assessing the cross-reactivity of 2-Amino-5-fluorobenzaldehyde derivatives, a class of compounds with potential therapeutic applications.
While direct cross-reactivity studies on this compound derivatives are not extensively available in public literature, this guide presents a comprehensive approach to conducting such an evaluation. By employing established methodologies and clear data presentation, researchers can effectively characterize the specificity of their lead compounds. The following sections detail hypothetical comparative data, standardized experimental protocols, and visual workflows to guide these critical studies.
Comparative Cross-Reactivity Analysis
A primary method for evaluating cross-reactivity is to assess the binding affinity of a lead compound and its derivatives against a panel of structurally related molecules or potential off-targets. The data is typically presented as IC50 values, the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. Cross-reactivity is then often expressed as a percentage relative to the lead compound.
Table 1: Hypothetical Cross-Reactivity of this compound Derivative A
| Compound Tested | Target/Assay | IC50 (nM) | % Cross-Reactivity |
| Derivative A (Lead) | Target X | 15 | 100% |
| Derivative B | Target X | 300 | 5% |
| Derivative C | Target X | 1,200 | 1.25% |
| Structurally Related Compound Y | Target X | >10,000 | <0.15% |
| Structurally Unrelated Compound Z | Target X | >10,000 | <0.15% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity studies. The following outlines a standard methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common technique for assessing compound specificity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: Microtiter plates are coated with a conjugate of the target molecule (e.g., a protein-hapten complex where the hapten is structurally similar to the compounds being tested). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed three to five times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% bovine serum albumin in wash buffer) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.
-
Competition: A fixed concentration of a primary antibody specific to the target is mixed with varying concentrations of the test compounds (this compound derivatives and other potential cross-reactants). This mixture is then added to the washed and blocked microtiter plate. The plate is incubated for 1-2 hours at room temperature, allowing the free compound and the coated conjugate to compete for antibody binding.
-
Washing: The plate is washed again to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: A final wash is performed to remove the unbound secondary antibody.
-
Substrate Addition and Signal Detection: A substrate for the enzyme is added, leading to a colorimetric change. The reaction is stopped after a set time, and the absorbance is read using a microplate reader. The intensity of the signal is inversely proportional to the amount of test compound that has bound to the primary antibody.
-
Data Analysis: The absorbance values are plotted against the logarithm of the compound concentrations to generate a dose-response curve. The IC50 value is determined from this curve.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological interactions.
Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Benchmarking 2-Amino-5-fluorobenzaldehyde: A Comparative Guide to its Performance in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that influences reaction efficiency, yield, and the properties of the final product. This guide provides a comprehensive performance benchmark of 2-Amino-5-fluorobenzaldehyde in three pivotal synthetic transformations: the Friedländer annulation, the Pictet-Spengler reaction, and Schiff base formation. Through a comparative analysis with its non-fluorinated counterpart, 2-aminobenzaldehyde, and other analogs, supported by experimental data, this document serves as a valuable resource for optimizing synthetic strategies.
The introduction of a fluorine atom at the 5-position of the 2-aminobenzaldehyde scaffold significantly alters its electronic properties, thereby influencing its reactivity in various condensation and cyclization reactions. The strong electron-withdrawing nature of the fluorine atom is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, while concurrently diminishing the nucleophilicity of the amino group. This guide explores the practical implications of these electronic effects on the outcomes of key synthetic transformations.
Friedländer Annulation: Enhanced Reactivity Towards Quinolone Scaffolds
The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[1][2] This transformation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]
The electron-withdrawing fluorine atom in this compound is expected to accelerate the initial condensation step of the Friedländer reaction by increasing the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. While direct comparative studies are limited, a domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines reported a 70% yield for the reaction of 5-fluoro-2-nitrobenzaldehyde (a precursor to this compound) with a ketone to form a 6-fluoroquinoline.[3] This suggests that the fluorinated substrate is highly competent in this transformation.
Table 1: Performance in Friedländer Annulation
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 5-Fluoro-2-nitrobenzaldehyde | Ketone | 6-Fluoroquinoline derivative | 70 | [3] |
| 2-Aminobenzaldehyde | Ethyl Acetoacetate | 2-Hydroxy-3-quinolinecarboxylic acid, ethyl ester | Not specified | General Reaction |
A general trend observed is that electron-withdrawing substituents on the 2-aminobenzaldehyde ring can facilitate the Friedländer reaction. However, the decreased nucleophilicity of the amino group due to the fluorine atom could potentially slow down the subsequent intramolecular cyclization step. The overall effect on reaction rate and yield will be a balance of these opposing electronic influences.
Experimental Protocol: Friedländer Synthesis of 6-Fluoro-2-substituted-quinoline
This protocol is a representative procedure for the Friedländer annulation using a 2-aminobenzaldehyde derivative.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a round-bottom flask, add this compound, the active methylene compound, and the catalyst.
-
Add the solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship: Influence of Fluorine in Friedländer Annulation
Caption: Influence of the fluorine substituent on the Friedländer reaction pathway.
Pictet-Spengler Reaction: A Gateway to Fluorinated β-Carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures, which are prevalent in natural products and pharmaceuticals.[4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
In the context of this compound, its reaction with a tryptamine derivative would lead to the formation of a fluorinated tetrahydro-β-carboline. The electron-withdrawing fluorine atom is expected to increase the reactivity of the aldehyde towards the initial imine formation with the tryptamine. However, the subsequent electrophilic aromatic substitution (cyclization) step might be disfavored due to the deactivation of the aromatic ring by the fluorine atom.
Table 2: Performance in Pictet-Spengler Reaction (Conceptual)
| Aldehyde | β-Arylethylamine | Product | Expected Reactivity |
| This compound | Tryptamine | Fluorinated Tetrahydro-β-carboline | Faster imine formation, potentially slower cyclization |
| 2-Aminobenzaldehyde | Tryptamine | Tetrahydro-β-carboline | Slower imine formation, faster cyclization |
Experimental Protocol: Pictet-Spengler Synthesis of a Fluorinated Tetrahydro-β-carboline
This protocol provides a general procedure for the Pictet-Spengler reaction.
Materials:
-
This compound (1 mmol)
-
Tryptamine (1 mmol)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.1 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
Procedure:
-
Dissolve this compound and tryptamine in the solvent in a round-bottom flask.
-
Add the acid catalyst to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: Pictet-Spengler Reaction
Caption: General workflow for the Pictet-Spengler synthesis.
Schiff Base Formation: A Study in Contrasting Reactivity
Schiff base formation, the reaction between a primary amine and an aldehyde, is a fundamental transformation in organic synthesis.[5] The electronic properties of both reactants play a crucial role in the reaction kinetics.
The electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an external amine. Conversely, the nucleophilicity of the amino group on the this compound molecule itself is reduced.
This leads to a fascinating dichotomy in its reactivity:
-
Reaction with external amines: this compound is expected to react faster with external primary amines (e.g., aniline) compared to 2-aminobenzaldehyde due to its more electrophilic carbonyl group.
-
Intramolecular or self-condensation reactions: The reduced nucleophilicity of the amino group in this compound would likely lead to slower rates in reactions where its own amino group acts as the nucleophile.
Table 3: Predicted Relative Reactivity in Schiff Base Formation
| Aldehyde | Amine | Expected Relative Rate |
| This compound | Aniline | Faster |
| 2-Aminobenzaldehyde | Aniline | Slower |
| Benzaldehyde | 2-Amino-5-fluorobenzylamine | Slower |
| Benzaldehyde | 2-Aminobenzylamine | Faster |
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol outlines a general procedure for Schiff base formation.
Materials:
-
This compound (1 mmol)
-
Primary amine (e.g., aniline, 1 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
Dissolve this compound and the primary amine in the solvent in a round-bottom flask.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The formation of the imine product is often accompanied by a color change.
-
Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude Schiff base can be purified by recrystallization.
Logical Diagram: Comparative Reactivity in Schiff Base Formation
Caption: Comparison of reactivity in Schiff base formation.
Conclusion
This compound presents a unique reactivity profile that can be strategically leveraged in synthetic organic chemistry. The electron-withdrawing fluorine atom generally enhances the reactivity of the aldehyde group in condensation reactions, as evidenced in the Friedländer synthesis and in Schiff base formation with external amines. Conversely, the diminished nucleophilicity of its amino group can influence the kinetics of subsequent cyclization steps or its reactivity as a nucleophile. This comparative guide provides a framework for researchers to anticipate the performance of this compound in these key transformations and to design their synthetic routes accordingly, ultimately enabling the efficient construction of complex fluorinated molecules for applications in drug discovery and materials science. Further quantitative studies directly comparing the reaction kinetics and yields of this compound with its non-fluorinated analog under a standardized set of conditions would be invaluable to the scientific community.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to Isomeric Purity Analysis of 2-Amino-5-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is paramount to the integrity of their work and the safety of potential therapeutics. 2-Amino-5-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is a critical quality attribute, as different isomers can lead to the formation of unwanted side products, affect reaction kinetics, and impact the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of analytical techniques for the isomeric purity analysis of this compound, supported by representative experimental data from analogous compounds.
Potential Isomeric Impurities
During the synthesis of this compound, several positional isomers can be formed as impurities. The specific isomers depend on the synthetic route, but common possibilities include:
-
Isomers from the starting materials: Impurities in the precursors can lead to the formation of corresponding isomeric products.[1]
-
Side reactions: Incomplete or side reactions during synthesis can also result in various isomers.[1]
Common positional isomers of this compound that may require separation and quantification include:
-
4-Amino-3-fluorobenzaldehyde
-
2-Amino-3-fluorobenzaldehyde
-
2-Amino-4-fluorobenzaldehyde
-
2-Amino-6-fluorobenzaldehyde
-
3-Amino-4-fluorobenzaldehyde
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for assessing the purity of this compound.[2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
Representative Experimental Protocol: RP-HPLC
This protocol is a representative method based on common practices for halogenated aminobenzaldehyde derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2][4]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B).[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Sample Preparation:
Performance Characteristics of HPLC
The following table summarizes the typical performance characteristics of a validated HPLC method for the purity analysis of similar aromatic compounds.
| Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Specificity | High (excellent separation from impurities) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5] |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.99[5] |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 80 - 120% (depends on concentration)[5] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0%[2][4] | ≤ 2%[5] |
| - Intermediate Precision | ≤ 2.0%[4] | ≤ 3%[5] |
| Limit of Detection (LOD) | Typically in the ng/mL range[2][5] | Signal-to-Noise ratio of 3:1[4] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range[2] | Signal-to-Noise ratio of 10:1[5] |
Gas Chromatography (GC) for Isomeric Purity
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, GC analysis may be feasible, potentially requiring derivatization to improve its chromatographic properties.[2] GC is particularly well-suited for separating positional isomers with different boiling points.[6]
Representative Experimental Protocol: GC-MS
This protocol is a representative method that may be adapted for the analysis of this compound, possibly with a derivatization step.
-
Instrumentation: A GC system equipped with a mass spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[3]
-
Injector: Split/splitless injector.[3]
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[3]
-
MS Conditions:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).[3] Derivatization with an agent like MTBSTFA may be necessary to improve volatility and thermal stability.
Performance Characteristics of GC
The following table summarizes the typical performance characteristics of a GC method for the analysis of isomeric aromatic compounds.
| Parameter | Typical Performance |
| Specificity | Very high, especially with MS detection, which provides mass spectra for peak identification. |
| Linearity (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 93.7% - 107.7%[6] |
| Precision (% RSD) | Typically ≤ 2.0% |
| Limit of Detection (LOD) | 0.4 ppm[6] |
| Limit of Quantitation (LOQ) | 1.2 ppm[6] |
Comparison of HPLC and GC for Isomeric Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[2][7] |
| Primary Use | Quantitative purity determination and impurity profiling of non-volatile compounds.[7] | Identification and quantification of volatile and semi-volatile impurities.[1] |
| Sample Requirements | Soluble in a suitable mobile phase.[7] | Volatile and thermally stable (may require derivatization).[2][7] |
| Sensitivity | High (ng to pg level).[7] | Very high (pg to fg level), especially with MS detection.[7] |
| Advantages | - High resolution and sensitivity.[2]- Suitable for non-volatile and thermally labile compounds.- Robust and widely used method.[3] | - Excellent for separating volatile isomers.[2]- High sensitivity and specificity with MS detection.[2]- Provides molecular weight information for impurity identification.[2] |
| Disadvantages | - May have lower peak efficiency compared to GC. | - The compound may not be sufficiently volatile for direct analysis.[2]- Derivatization adds a step to the sample preparation and can introduce errors. |
| Suitability for this compound | Excellent: The preferred method for purity and impurity profiling due to the compound's polarity and thermal lability. | Good (with potential derivatization): Useful for confirming the identity of volatile isomers and for orthogonal testing. |
Visualization of Analytical Workflows
References
A Comparative Guide to the Quantitative Analysis of 2-Amino-5-fluorobenzaldehyde: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of key pharmaceutical intermediates like 2-Amino-5-fluorobenzaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the assay of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of an analytical method for the quantitative analysis of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. While qNMR provides a direct, primary method of quantification without the need for a specific reference standard of the analyte, chromatographic techniques like HPLC and GC-MS are workhorse methods in many analytical laboratories, offering high sensitivity and separation efficiency.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the quantitative analysis of small aromatic molecules like this compound. The data presented are representative values based on the analysis of similar compounds and should be validated for the specific application.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with quantification typically by UV detection. | Separation of volatile and thermally stable compounds in a gaseous mobile phase, with detection and quantification by a mass spectrometer.[1] |
| Linearity (R²) | > 0.999 | > 0.999[2] | > 0.998[1] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 93.7 - 107.7% |
| Precision (%RSD) | < 1% | Intra-day: ≤ 1.0%, Inter-day: ≤ 1.5%[2] | Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 % |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL range. | ~0.01 µg/mL (analyte dependent)[1] | Low ng/L to µg/L levels[1] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL range. | ~0.03 µg/mL (analyte dependent)[1] | Typically in the µg/L range[1] |
| Sample Throughput | Moderate | High | Moderate |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a specific, certified reference standard of this compound. | Requires a specific, certified reference standard of this compound. |
| Derivatization | Not required. | Not typically required. | May be required to improve volatility and thermal stability. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
Quantitative NMR (qNMR) Protocol
qNMR offers a primary ratio method of measurement, allowing for the determination of the purity of a substance by comparing its NMR signal integral to that of a certified reference material (internal standard) of known purity.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Dimethyl terephthalate) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (a value of 30 s is often sufficient to ensure full relaxation).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
3. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aldehyde proton (CHO, ~9.8 ppm) or one of the aromatic protons not coupled to fluorine would be suitable. For Dimethyl terephthalate, the singlet from the four aromatic protons (~8.1 ppm) or the six methyl protons (~3.9 ppm) can be used.[3]
-
Calculate the purity of this compound using the following equation:
High-Performance Liquid Chromatography (HPLC) Protocol
This representative reversed-phase HPLC method is suitable for the purity determination of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or formic acid for pH adjustment.
-
Certified reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example: 0-15 min, 30-70% acetonitrile; 15-20 min, 70% acetonitrile; 20-22 min, 70-30% acetonitrile; 22-25 min, 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
4. Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration and purity of the sample based on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general approach for the quantitative analysis of this compound by GC-MS. Derivatization may be necessary if the compound exhibits poor chromatographic behavior.
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Certified reference standard of this compound.
-
Derivatizing agent if required (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile solvent (e.g., dichloromethane or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a concentration within the calibration range.
-
Derivatization (if necessary): To a known amount of the standard or sample, add the derivatizing agent and react according to established procedures.
4. Data Analysis:
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area of a characteristic ion against concentration.
-
Inject the sample solution and determine the peak area of the same characteristic ion.
-
Calculate the concentration and purity of the sample using the calibration curve.
References
A Comparative Review of Reagents for the Synthesis of Quinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including anticancer and antimicrobial drugs. The efficient synthesis of this privileged heterocycle is of paramount importance in drug discovery and development. This guide provides an objective comparison of various reagents and methodologies for the synthesis of quinazoline and its derivatives, supported by experimental data to aid researchers in selecting the optimal synthetic strategy.
Comparing Synthetic Strategies: A Data-Driven Approach
The synthesis of quinazoline scaffolds can be broadly categorized into classical methods, transition-metal-catalyzed reactions, and microwave-assisted protocols. Each approach offers distinct advantages and disadvantages in terms of reaction efficiency, substrate scope, and experimental conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.
Table 1: Classical vs. Microwave-Assisted Niementowski Reaction
The Niementowski reaction, a classical method involving the condensation of anthranilic acid with amides, can be significantly enhanced by microwave irradiation.
| Starting Materials | Reagent/Conditions | Method | Time | Yield (%) | Reference |
| Anthranilic acid, Formamide | Neat | Conventional Heating | 3 h | 54 | [1] |
| Anthranilic acid, Formamide | Neat | Microwave | 4 min | 98 | [1] |
| Anthranilic acid, Formamide | Acidic Alumina | Microwave | 4 min | High | [2] |
| Anthranilic acid, Formamide | Montmorillonite K-10 | Microwave | 4 min | Best Yield | [2] |
Table 2: Transition-Metal-Catalyzed Synthesis of Quinazolines
Transition metals like copper, iron, and ruthenium have emerged as powerful catalysts for quinazoline synthesis, often enabling milder reaction conditions and broader substrate compatibility.
| Starting Materials | Catalyst/Reagents/Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzylamine, Alcohols | α-MnO2, TBHP, Chlorobenzene, 80°C | - | 59-91 | [3] |
| 2-Aminobenzyl alcohols, Benzylamines | FeBr2, Chlorobenzene, 110°C, Aerobic | 24 h | 61-94 | [4] |
| 2-Aminophenyl ketones, Amines | [(C6H6)(PCy3)(CO)RuH]+BF4–/L1, Dioxane, 140°C | 20 h | High | [5] |
| 2-Aminobenzamides, Amines | [(C6H6)(PCy3)(CO)RuH]+BF4–/L1, Dioxane, 140°C | 20 h | Moderate-High | [5] |
| (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, Air | - | Good | [6] |
| 2-Aminobenzamide, Benzyl alcohol | CuI, Cs2CO3, Microwave, 130°C, Solvent-free | 2 h | up to 92 | [7] |
Table 3: Microwave-Assisted Synthesis from 2-Aminobenzonitriles and Other Precursors
Microwave irradiation has proven to be a versatile tool for the rapid and efficient synthesis of quinazolines from various precursors.
| Starting Materials | Reagents/Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzonitrile, Aromatic nitriles | t-BuOK, Solvent-free | Short | Good-Excellent | [8] |
| 2-(Aminoaryl)alkanone O-phenyl oxime, Aldehydes | emimPF6, ZnCl2, Toluene | - | 71-91 | [8] |
| N'-(Substituted-2-cyanophenyl)-N,N-dimethylformamidines, Dialkyl amino(phenyl)methylphosphonates | i-PrOH/HOAc, 100°C | 20 min | High | [8] |
| 2-Aminobenzamide, Aldehyde, Catalyst | Solvent-free, 100-150°C | 5-20 min | - | [9] |
| Isatoic anhydride, Aldehydes, Water | Iodine-catalyzed | - | 25-82 | [10] |
Detailed Experimental Protocols
To provide practical guidance, detailed methodologies for key synthetic transformations are outlined below.
Protocol 1: Conventional Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol describes a typical setup for a conventional Niementowski synthesis.[11]
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Pyridine (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Protocol 2: Microwave-Assisted Niementowski Synthesis
This protocol highlights the efficiency of microwave irradiation for the same transformation.[11]
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is placed.
-
The vessel is sealed and subjected to microwave irradiation at a suitable temperature and time, as determined by optimization.
-
After cooling, the product is isolated and purified as described in the conventional method.
Protocol 3: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-Quinazolinones from 2-Aminobenzamide
This protocol outlines a general method for the synthesis of 2-substituted-4(3H)-quinazolinones from a suitable 2-aminobenzamide precursor under microwave irradiation.[9]
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Catalyst (e.g., CuI, 10 mol%)
-
Solvent (if not solvent-free)
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-aminobenzamide, the aromatic aldehyde, and the catalyst.
-
Add the appropriate solvent (if not solvent-free) and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 100-150°C for 5-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
If the product precipitates, it is collected by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.
-
Wash the solid with cold ethanol and dry to obtain the pure 2-substituted-4(3H)-quinazolinone.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway targeted by quinazoline-based drugs.
Experimental workflow for microwave-assisted quinazoline synthesis.
Many quinazoline derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
EGFR signaling pathway and inhibition by Gefitinib.
Similarly, quinazoline-based inhibitors like Vandetanib target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-fluorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-fluorobenzaldehyde, ensuring compliance and minimizing risk.
Key Safety and Disposal Information
Proper disposal of this compound, a yellow to brown or red solid, necessitates treating it as a hazardous material.[1][2] Disposal should always be conducted through an approved waste disposal plant.[3][4][5][6] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol [1][2] |
| Appearance | Yellow to brown or red solid[1][2] |
| Boiling Point (Predicted) | 259.9 ± 25.0 °C at 760 Torr |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ at 20 °C[1][2] |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Wear appropriate PPE, including:
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
For spills, absorb with an inert material such as sand, silica gel, or vermiculite.[7]
-
Sweep or vacuum up the absorbed material and place it into a suitable, closed container for disposal.[3][5] Avoid generating dust.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., harmful, irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) if available, and a full description of the waste.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
5. Decontamination:
-
Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling the chemical.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Amino-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 2-Amino-5-fluorobenzaldehyde (CAS No. 146829-56-3). The following procedural guidance is designed to minimize risk and ensure safe laboratory operations from procurement to disposal.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound. This guidance is based on recommendations for the closely related and structurally similar compound, 2-Amino-3-bromo-5-fluorobenzaldehyde, and should be considered the minimum requirement.[2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron.[2] | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[3] To be used in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Wear all required PPE as specified in the table above before handling the chemical.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Minimize dust generation and accumulation.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
-
Storage :
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
-
Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.
-
Container Disposal : Dispose of contents and container to an approved waste disposal plant.[2][5] Do not allow the product to enter drains, other waterways, or soil.[2]
-
Contaminated PPE : Contaminated clothing should be removed and washed before reuse.[2] Disposable PPE should be discarded as hazardous waste in accordance with regulations.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
